Fuzlocilline

Catalog No.
S11254927
CAS No.
61835-48-1
M.F
C25H26N6O8S
M. Wt
570.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fuzlocilline

CAS Number

61835-48-1

Product Name

Fuzlocilline

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[[3-[(E)-furan-2-ylmethylideneamino]-2-oxoimidazolidine-1-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C25H26N6O8S

Molecular Weight

570.6 g/mol

InChI

InChI=1S/C25H26N6O8S/c1-25(2)18(22(35)36)31-20(34)17(21(31)40-25)27-19(33)16(13-5-7-14(32)8-6-13)28-23(37)29-9-10-30(24(29)38)26-12-15-4-3-11-39-15/h3-8,11-12,16-18,21,32H,9-10H2,1-2H3,(H,27,33)(H,28,37)(H,35,36)/b26-12+/t16-,17-,18+,21-/m1/s1

InChI Key

YSUBQYRZZFVMTL-YNDGFOBUSA-N

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)N4CCN(C4=O)N=CC5=CC=CO5)C(=O)O)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)N4CCN(C4=O)/N=C/C5=CC=CO5)C(=O)O)C

Fuzlocillin is a semisynthetic acylureidopenicillin with antibacterial activity. Fuzlocillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.

Technical Profile: Azlocillin

Author: Smolecule Technical Support Team. Date: February 2026

Azlocillin is a semisynthetic, broad-spectrum antibiotic belonging to the acylureido penicillin class [1]. The table below summarizes its core technical data.

Property Description
Generic Name Azlocillin [1]
Drug Class Penicillin antibiotic (acylureido penicillin) [1]
Chemical Formula C₂₀H₂₃N₅O₆S [1]
Average Mass 461.492 g/mol [1]
Approval Status Not approved in the US; Status: Investigational/Approved (in other regions) [1]
Mechanism of Action Bactericidal; binds to Penicillin-Binding Proteins (PBPs), inhibiting the final stage of bacterial cell wall synthesis (cross-linking of peptidoglycan chains). This leads to cell lysis and death [1] [2].
Primary Indications Infections caused by Pseudomonas aeruginosa, Escherichia coli, and Haemophilus influenzae [1].

| Pharmacokinetics | • Absorption: Not significantly absorbed from the GI tract; administered intravenously. • Protein Binding: 20-46% [1]. • Half-Life: Mean elimination half-life is 1.3 to 1.5 hours, prolonged in patients with renal impairment [1]. |

Mechanism of Action and Resistance

The bactericidal action of Azlocillin, like other β-lactam antibiotics, is driven by its ability to disrupt bacterial cell wall synthesis [2].

G Azlocillin Azlocillin Binds to Binds to Azlocillin->Binds to PBP PBP Inhibits Inhibits PBP->Inhibits CellWallSynthesis CellWallSynthesis Leads to Leads to CellWallSynthesis->Leads to BacterialLysis BacterialLysis Binds to->PBP Inhibits->CellWallSynthesis Weakened Cell Wall Weakened Cell Wall Leads to->Weakened Cell Wall Causes Causes Weakened Cell Wall->Causes Causes->BacterialLysis

Azlocillin's bactericidal mechanism involves binding to PBPs, inhibiting cell wall synthesis, and causing bacterial lysis [1] [2].

A significant challenge with Azlocillin is bacterial resistance, primarily mediated by β-lactamase enzymes that hydrolyze its β-lactam ring. Other resistance mechanisms include altered PBPs with reduced binding affinity and efflux pumps that reduce drug concentration [2].

Related Antibiotics and Distinctions

Azlocillin is part of a broader group of penicillins. The table below distinguishes it from Mezlocillin (a closely related acylureido penicillin) and Flucloxacillin (a narrow-spectrum penicillinase-resistant penicillin).

Antibiotic Spectrum & Key Features Primary Indications Clinical PK/PD Considerations
Azlocillin Extended-spectrum; particularly potent against P. aeruginosa [1]. Serious Gram-negative infections, especially Pseudomonas [1]. Renal elimination; dose adjustment needed in impairment [1].
Mezlocillin Broad-spectrum; active against various Gram-negative and Gram-positive aerobes/anaerobes [3]. Variety of bacterial infections; used in pregnancy for pyelonephritis, endometritis [3]. Poor oral absorption; excreted in urine and bile [3].
Flucloxacillin Narrow-spectrum; penicillinase-resistant. Not active against MRSA [4]. Skin/soft tissue infections caused by Gram-positive bacteria (e.g., MSSA) [4]. PK highly variable in critically ill; continuous infusion (e.g., 6-24 g/24h) optimizes time above MIC [5] [6].

Key Experimental Protocols

For researchers, here are methodologies from studies on related penicillins that could be adapted for Azlocillin research.

  • Population Pharmacokinetic Modeling [5]: A prospective, observational study design can be used to collect serial blood samples from patients receiving the drug. Concentrations are quantified using validated techniques like UPLC-MS/MS. Data is analyzed with Bayesian modeling software (e.g., EDSIM++) to develop a population PK model, identifying covariates like renal function that influence drug exposure.
  • Protein Binding Determination [6]: The unbound (pharmacologically active) fraction of a drug in serum can be determined using ultrafiltration. Total and unbound concentrations are measured, and protein binding variability is correlated with clinical variables like serum albumin levels.
  • Monte Carlo Dosing Simulations [5]: To predict optimal dosing regimens, use software (e.g., MicLab) to simulate drug exposure in thousands of virtual patients. The goal is to determine the dose that maximizes the probability of achieving the PK/PD target (e.g., fT>MIC).

Research Implications and Future Directions

Although not US-approved and with use likely limited by resistance, Azlocillin remains a valuable subject for antimicrobial research [2]. Key areas include:

  • Combination Therapies: Studying Azlocillin with novel β-lactamase inhibitors to overcome resistance.
  • PK/PD in Special Populations: Investigating dosing optimizations for critically ill or other special patient groups.
  • Mechanism of Action Studies: Further exploration of PBP interactions can inform the design of new β-lactam antibiotics.

References

Furazlocillin (BAY K 4999) Profile

Author: Smolecule Technical Support Team. Date: February 2026

Furazlocillin (BAY K 4999) was an investigational, expanded-spectrum penicillin developed in the late 1970s. It belonged to a class of substituted ampicillins (acylaminopenicillins) and was noted for its broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria [1]. Its development coincided with other ureido-penicillins like piperacillin, azlocillin, and mezlocillin, aiming to improve efficacy against pathogens like Pseudomonas aeruginosa and members of the Enterobacteriaceae family [1] [2].

Quantitative Activity Data

The in vitro activity of Furazlocillin was typically measured by Minimal Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible bacterial growth. The following tables summarize the MIC data from comparative studies. It is important to note that these values are from the specific isolates tested in the original studies and may not represent current clinical strains.

Table 1: In Vitro Activity of Furazlocillin and Comparator Antibiotics against Gram-negative Bacteria (MIC in μg/ml)

Organism Furazlocillin Piperacillin Mezlocillin Carbenicillin Ampicillin
Pseudomonas aeruginosa 2.0 [2] 2.0 [2] >128 [1] 32.0 [2] -
Escherichia coli 0.5 [2] 4.0 [1] 8.0 [1] 8.0 [1] 8.0 [1]
Klebsiella spp. 2.0 [2] 8.0 [1] 8.0 [1] 128.0 [1] >128 [1]
Proteus spp. 0.5 [1] 0.5 [1] [2] 1.0 [1] 1.0 [1] 2.0 [1]
Haemophilus influenzae Comparable to Ampicillin [1] - Comparable to Ampicillin [1] - (Reference)
Bacteroides fragilis - 1-2 [2] - - -

Table 2: Key Characteristics and Phenomena Observed with Furazlocillin

Characteristic Observation
Gram-positive Activity Less active than Penicillin G against most Gram-positive organisms [1].
Bactericidal Activity Kinetics of killing were often slow and incomplete over 24 hours, particularly for Enterobacter and P. aeruginosa [1].
Inoculum Effect A significant increase in MIC was observed with an increase in inoculum size for many organisms [1].
MBC/MIC Discrepancy Minimal Bactericidal Concentrations (MBC) were often significantly higher than MICs for several genera, suggesting a bacteriostatic effect at inhibitory concentrations [1].
Synergy Demonstrated synergistic effect when combined with aminoglycosides against various Gram-negative bacilli and Streptococcus faecalis [1].

Experimental Protocols from Cited Studies

The core methodologies used to generate the data above are summarized below. Modern adaptations would be necessary, incorporating current standards and safety protocols.

Broth Dilution for Minimum Inhibitory Concentration (MIC)

This was the standard method used to determine the quantitative data presented in the tables [1].

  • Principle: To determine the lowest concentration of an antibiotic that inhibits visible growth of a microorganism.
  • Materials:
    • Mueller-Hinton Broth (for most bacteria)
    • Supplemented broth (e.g., for Haemophilus influenzae)
    • Serial two-fold dilutions of Furazlocillin and comparator antibiotics
    • Standardized bacterial inoculum (~10^5 to 10^6 CFU/mL)
    • Sterile test tubes or microtiter plates
    • Incubator
  • Procedure:
    • Prepare a series of tubes or wells containing broth with serial dilutions of the antibiotic.
    • Prepare a bacterial inoculum, typically by adjusting the turbidity of an overnight broth culture to a 0.5 McFarland standard and then diluting it in broth.
    • Inoculate each tube/well with the standardized bacterial suspension.
    • Include a growth control (broth + inoculum, no antibiotic) and a sterility control (broth only).
    • Incubate the trays/tubes at 35±2°C for 16-20 hours.
    • The MIC is read as the lowest concentration of antibiotic that completely inhibits visible growth.
Time-Kill Kinetics Assay

This method was used to characterize the bactericidal activity and the slow killing kinetics of Furazlocillin [1].

  • Principle: To evaluate the rate and extent of bacterial killing by an antibiotic over time.
  • Materials:
    • Broth media
    • Antibiotic solutions at desired concentrations (e.g., 1x, 4x MIC)
    • Standardized bacterial inoculum (~10^5 to 10^6 CFU/mL)
    • Shaking water bath or incubator
    • Sterile saline for dilutions
    • Agar plates for colony counting
  • Procedure:
    • Inoculate flasks containing broth and antibiotic with the standardized bacterial suspension. Include a growth control flask without antibiotic.
    • Incubate the flasks at 35±2°C with constant shaking.
    • At predetermined time intervals (e.g., 0, 2, 4, 6, and 24 hours), remove samples from each flask.
    • Perform serial 10-fold dilutions of each sample in sterile saline.
    • Plate a measured volume of each dilution onto agar plates.
    • Incubate the plates and count the resulting colonies after 24 hours.
    • Calculate the colony-forming units per mL (CFU/mL) for each time point and plot the log10 CFU/mL versus time to generate kill curves.
Checkerboard Broth Microdilution for Synergy

This technique was used to demonstrate synergy between Furazlocillin and aminoglycosides [1].

  • Principle: To determine the interaction (synergy, indifference, or antagonism) between two antibiotics by testing them in combination across a range of concentrations.
  • Materials:
    • 96-well microtiter plates
    • Broth media
    • Stock solutions of Furazlocillin and an aminoglycoside (e.g., gentamicin)
    • Standardized bacterial inoculum
  • Procedure:
    • Prepare a two-dimensional dilution series: dilute Furazlocillin along the rows and the aminoglycoside along the columns of the microtiter plate.
    • Inoculate each well with the standardized bacterial suspension.
    • Incubate the plate at 35±2°C for 16-20 hours.
    • Determine the MIC of each drug alone and in combination.
    • Calculate the Fractional Inhibitory Concentration (FIC) index to interpret the interaction:
      • FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
      • Synergy is typically defined as an FIC Index of ≤0.5.

Mechanisms and Workflows

The following diagrams illustrate the core experimental workflow for assessing Furazlocillin's activity and its proposed mechanism of action based on its class.

G Start Start: Inoculum Preparation (0.5 McFarland Standard) A Prepare Antibiotic Serial Dilutions Start->A B Inoculate Broth with Bacterial Suspension A->B C Incubate (35°C, 18-24h) B->C D Read Minimum Inhibitory Concentration (MIC) C->D E Subculture from MIC wells onto agar plates D->E F Incubate (35°C, 24h) E->F G Read Minimum Bactericidal Concentration (MBC) F->G H Proceed to Time-Kill or Synergy Studies G->H

Diagram 1: Core experimental workflow for determining MIC and MBC.

G Penicillin Furazlocillin (Penicillin) PBP Penicillin-Binding Proteins (PBPs) Penicillin->PBP Binds to Inhibition Inhibition of Cell Wall Synthesis PBP->Inhibition Lysis Bacterial Cell Lysis and Death Inhibition->Lysis BetaLactamase Beta-Lactamase Enzyme BetaLactamase->Penicillin Hydrolyzes Degradation Antibiotic Degradation (Resistance Mechanism) BetaLactamase->Degradation Synergy Aminoglycoside Synergy Synergy->Lysis Enhanced Killing

Diagram 2: Furazlocillin's mechanism of action and resistance.

Key Conclusions for Researchers

  • Spectrum: Furazlocillin was notable for its enhanced activity against many Enterobacteriaceae and P. aeruginosa compared to earlier penicillins like carbenicillin and ampicillin [1] [2].
  • Bactericidal Nature: Its bactericidal action was often slow and incomplete, particularly against some problematic species, which is a crucial consideration for in vivo efficacy [1].
  • Combination Therapy: The demonstrated synergy with aminoglycosides suggested its most promising clinical application would be in combination regimens, especially for severe Gram-negative infections and enterococcal infections [1].

References

Flucloxacillin: Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Flucloxacillin is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class. Its core function is bacterial cell wall synthesis inhibition, leading to cell lysis and death [1] [2].

The specific mechanism can be broken down into two key actions:

  • Inhibition of Cell Wall Synthesis: Bacterial cell walls are composed of peptidoglycan, a mesh-like structure that provides osmotic stability. Flucloxacillin enters the bacterium and irreversibly binds to Penicillin-Binding Proteins (PBPs) located on the inner membrane of the cell wall [1]. PBPs are enzymes (transpeptidases, carboxypeptidases) critical for the final stages of peptidoglycan assembly. By occupying the active site of these enzymes, flucloxacillin blocks the cross-linking (transpeptidation) between the linear glycan chains. This results in a structurally weak cell wall [1] [2].
  • Induction of Autolytic Cell Lysis: The flawed cell wall cannot withstand the internal osmotic pressure, making the cell susceptible to lysis. It is believed that the binding of flucloxacillin to PBPs also triggers the activation of bacterial autolysins, which are enzymes that hydrolyze the peptidoglycan. This initiates self-digestion and breakdown of the cell wall, causing the bacterium to swell and burst [1].

A critical feature of flucloxacillin is its resistance to beta-lactamases. Many bacteria produce beta-lactamase enzymes (penicillinases) that hydrolyze the beta-lactam ring of penicillin, rendering them inactive. The structure of flucloxacillin, particularly the incorporation of an isoxazolyl group, creates steric hindrance around the beta-lactam ring, making it a poor substrate for these inactivation enzymes. This allows it to remain effective against many penicillin-resistant staphylococci [2].

The following diagram illustrates this integrated mechanism:

G Flucloxacillin Flucloxacillin PBP Penicillin-Binding Protein (PBP) Flucloxacillin->PBP Stability Steric Hindrance Prevents Inactivation Flucloxacillin->Stability Crosslinking Blocked Peptidoglycan Cross-Linking PBP->Crosslinking Autolysins Activation of Bacterial Autolysins PBP->Autolysins WeakWall Weakened Cell Wall Crosslinking->WeakWall Lysis Cell Lysis & Death WeakWall->Lysis Autolysins->Lysis BetaLactamase Beta-Lactamase Enzyme Resistance Hydrolyzes Standard Penicillins BetaLactamase->Resistance

This diagram shows the pathway through which flucloxacillin inhibits cell wall synthesis and induces bacterial cell death, while also highlighting its inherent defense against beta-lactamase enzymes.

Key Pharmacodynamic & Pharmacokinetic Data

For a researcher, the quantitative targets and pharmacokinetic variability are crucial for understanding efficacy and designing dosing regimens. The tables below summarize key data from recent clinical studies.

Table 1: Pharmacodynamic (PD) Targets for Efficacy [3]

Organism PD Index Target for Static Effect Target for 1-log Kill Target for 2-log Kill
Staphylococcus aureus (Median) %fT > 0.25xMIC 13.1% 15.0% 19.5%
Streptococcus pyogenes %fT > MIC 9.4% 10.4% 11.3%
Streptococcus agalactiae %fT > 0.25xMIC 19.6% 22.1% n.a.

Table 2: Population Pharmacokinetic (PopPK) Parameters in Different Patient Groups

Parameter Critically Ill Patients [4] Non-Critically Ill Patients [5] S. aureus Bloodstream Infection [6]
Unbound Fraction Highly variable (28-97%), inversely correlated with albumin [4]. Varied (64.6-97.1%), negatively correlated with serum albumin [5]. Higher than previously reported; median 11.5% (16.7% in critically ill) [6].
Key Covariates Serum albumin, renal function [4]. Serum albumin, renal function (best estimated with cystatin C) [5]. Albumin level, glomerular filtration rate [6].
Dosing Implication Standard doses (12g/day) may lead to underdosing; 24g/day improved target attainment [4]. A continuous dose of 6g/24h was sufficient for MIC ≤0.25 mg/L [5]. Led to the development of a web-app for optimized, individualized dosing [6].

Experimental Protocols for Key Studies

To support the data presented above, here are the methodologies from two foundational studies.

1. Protocol for Pharmacodynamic (PD) Target Identification (Murine Thigh Infection Model) [3]

  • In Vivo Model: Neutropenic murine thigh infection model.
  • Bacterial Isolates: Eight methicillin-susceptible S. aureus (MSSA), one S. pyogenes, and one S. agalactiae.
  • Intervention: Infected mice were treated with a range of flucloxacillin doses.
  • Study Designs:
    • Dose-Fractionation: Different dosing schedules (varying intervals and doses) were used to identify the predictive PK/PD index (%fT>MIC, fAUC/MIC, or fCmax/MIC).
    • Dose-Response: Single-dose regimens were used to establish the exposure-response relationship for each isolate.
  • PK Modeling: Population PK modeling was performed on drug concentration data from the mice.
  • PD Analysis: The relationship between the PK/PD index and the bacterial burden in thighs was analyzed using a sigmoid maximum effect (Emax) model to determine the exposure required for stasis, 1-log, and 2-log kill.

2. Protocol for Population Pharmacokinetic (PopPK) Modeling (Clinical Study) [5]

  • Study Design: Prospective, multicenter, observational study.
  • Patients: Non-critically ill adults receiving intravenous flucloxacillin as part of routine care.
  • Sampling: Collection of residual blood samples from routine clinical draws at random times relative to dosing.
  • Bioanalysis: Total and unbound serum flucloxacillin concentrations were measured using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. Protein binding was determined using a validated ultrafiltration technique.
  • Model Development: Data were analyzed using nonlinear mixed-effects modeling (NONMEM). An integrated PK model for total and unbound concentrations was developed.
  • Simulations: Monte Carlo simulations (e.g., 1000 virtual patients) were performed to predict target attainment for various continuous and intermittent dosing regimens against a range of MICs.

Research Implications & Future Directions

The data reveals several critical areas for ongoing research and clinical development:

  • Optimized Dosing Regimens: Modern PopPK studies consistently show that traditional, fixed dosing is suboptimal, especially in critically ill patients with variable protein binding and renal function [4] [6]. There is a strong case for therapeutic drug monitoring (TDM) and personalized dosing, potentially aided by model-informed precision dosing apps [6].
  • Re-evaluating PK/PD Targets: The murine model suggests the required %fT>MIC for stasis and killing of MSSA may be lower than historically assumed [3]. Clinical validation of these targets could allow for more efficient dosing strategies.
  • Toxicity Considerations: There is growing awareness of flucloxacillin's potential for neurotoxicity at high exposures and idiosyncratic liver injury [2] [5]. Defining the upper limit of exposure (toxicity threshold) is as important as defining the lower target for efficacy.

References

Research Rationale and Compound Profile

Author: Smolecule Technical Support Team. Date: February 2026

The primary drive for this research is to address the limitations of current Lyme disease antibiotics, which may leave behind a subpopulation of dormant, drug-tolerant persister cells. These persisters are believed to contribute to Post-Treatment Lyme Disease Syndrome (PTLDS) [1] [2]. Azlocillin, a semi-synthetic penicillin, was identified as a promising candidate from a high-throughput screen of nearly 8,000 compounds [3] [4].

The table below outlines the basic profile of Azlocillin as established in medical literature:

Property Description
Drug Class Semi-synthetic penicillin (acylureidopenicillin) [5].
Known Mechanism Bactericidal; inhibits bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs) [6].
Primary Established Uses Bacterial infections like pyelonephritis, sepsis, peritonitis, and infections caused by Pseudomonas aeruginosa [5].
Status for Lyme Disease Early pre-clinical research (in vitro & mouse models). Not yet studied in human clinical trials for this indication [3] [7].

Summary of Key Experimental Findings

The seminal 2020 study by Pothineni et al. in Scientific Reports provides the most comprehensive data on Azlocillin's efficacy against Borrelia burgdorferi (Bb) [1]. The key quantitative results are summarized in the table below.

Experiment Treatment Groups Key Findings

| In Vitro: Dose Response [1] | Azlocillin vs. Cefotaxime vs. Doxycycline on log-phase and stationary-phase Bb cultures. | - Azlocillin (2.5 µg/mL): 100% killing of log-phase Bb.

  • Azlocillin (20 µg/mL): 100% killing of stationary-phase "persister" Bb.
  • Cefotaxime (80 µg/mL): ~80% killing of stationary-phase Bb.
  • Doxycycline (80 µg/mL): Did not achieve complete killing; >1,000 persister cells remained. | | In Vitro: Drug-Tolerant Persisters [1] | Bb pre-treated with Doxycycline to generate persisters, then treated with Azlocillin. | Azlocillin (20 µg/mL) effectively eliminated 99% of the doxycycline-tolerant Bb persisters in both log-phase and stationary-phase cultures. | | In Vivo: Mouse Model [1] | Mice infected with Bb for 7, 14, and 21 days treated with Azlocillin, Cefotaxime, or Doxycycline. | - Azlocillin: Cleared the infection in all mice infected for 21 days. Some residual Bb DNA (but not necessarily live bacteria) was detected in 2 of 8 mice infected for 14 days.
  • Doxycycline & Cefotaxime: Failed to completely eradicate the infection at certain time points. | | Drug Combination [1] | Azlocillin (40 µg/mL) + Cefotaxime (80 µg/mL). | The combination was "much more effective in killing persisters than using azlocillin alone" [3]. |

Detailed Experimental Protocols

For fellow researchers seeking to replicate or build upon this work, here are the detailed methodologies from the key study.

1. Bacterial Culture and Inoculum Preparation

  • Strains Used: Infectious, low-passage-number Borrelia burgdorferi sensu stricto strains CA4 and CA8.
  • Culture Medium: Barbour-Stoenner-Kelly II (BSK-II) complete medium, supplemented with 6% rabbit serum.
  • Growth Conditions: Cultures were grown in sterile tubes and incubated at 33°C for 7–10 days to reach the stationary phase, achieving a cell density of >10⁸ cells/mL before use in all assays [1] [2].

2. High-Throughput Screening (HTS) & Viability Assay

  • Screening Platform: The initial discovery of Azlocillin was made using an HTS of four compound libraries (LOPAC1280, NIH Clinical Collection, Microsource Spectrum, Biomol FDA), totaling 4,366 compounds [2].
  • Viability Metric: The BacTiter-Glo Assay was used to measure bacterial viability by quantifying ATP levels, which correlates with the number of metabolically active cells present [1] [2].
  • Confirmatory Testing: Hit compounds from HTS were re-tested for efficacy using a semisolid plating method to count Colony Forming Units (CFUs), the gold standard for determining bactericidal activity [1].

3. In Vitro Persister Assay Protocols

  • Dose-Response: Stationary-phase Bb cultures were treated with a range of antibiotic concentrations for 7 days. The cultures were then washed, serially diluted, and plated in BSK-II agarose medium. After 21 days of incubation, CFUs were counted to determine the minimum bactericidal concentration (MBC) [1].
  • Drug-Tolerant Persister Generation: Bb cultures were first exposed to sub-lethal concentrations of Doxycycline (2.5, 5.0, and 10 µg/mL) for 7 days. The surviving, drug-tolerant population was then harvested and treated with Azlocillin or other test antibiotics, followed by CFU assessment [1].

4. In Vivo Mouse Model Protocol

  • Animal Model: C3H/HeN mice.
  • Infection: Mice were inoculated with a high dose of B. burgdorferi.
  • Treatment: Antibiotic treatment was initiated at different post-infection intervals (7, 14, and 21 days) to model early and established infections.
  • Outcome Measurement: Eradication of infection was assessed by culture from mouse tissues (e.g., ear, heart, bladder) after the treatment course [1].

The following diagram illustrates the logical workflow of the key in vitro experiments:

G Start Start: Borrelia burgdorferi Culture A Grow to Stationary Phase (7-10 days at 33°C) Start->A B Split Culture for Assays A->B C Dose-Response Assay B->C D Drug-Tolerant Persister Assay B->D E Treat with Antibiotic Serials C->E F Pre-treat with Doxycycline D->F H Plate for CFU Counts (21-day incubation) E->H G Treat Survivors with Test Antibiotic (e.g., Azlocillin) F->G G->H I Result: Minimum Bactericidal Concentration (MBC) H->I J Result: Efficacy vs. Drug-Tolerant Persisters H->J

Experimental workflow for in vitro efficacy testing.

Mechanism of Action and Formulation

While Azlocillin's general mechanism as a beta-lactam antibiotic is known, its specific interaction with Borrelia PBPs is an area for further investigation. The drug's zwitterionic nature is hypothesized to aid its penetration through the outer membrane of Gram-negative bacteria, potentially explaining its high efficacy against Bb [6].

A significant current limitation for repurposing is that Azlocillin is only available as an intravenous formulation [3]. The Stanford research team has patented the compound for Lyme disease treatment and is collaborating with a company to develop an oral formulation, which would be necessary for large-scale clinical trials and practical treatment [4].

Current Limitations and Future Directions

It is crucial to interpret these findings within their research context:

  • Pre-Clinical Stage: All data are from lab dishes and mouse models. Efficacy and safety in humans with Lyme disease are unknown [3].
  • Administration Hurdle: The lack of an oral formulation is a major barrier to clinical use and testing [3].
  • Human Trials Pending: As of the latest reports, no clinical trials for Azlocillin in Lyme disease have been initiated, though they are stated as a future goal [4].

The journey from promising pre-clinical data to an approved treatment is long and complex. Researchers in this field should monitor for the initiation of clinical trials and the development of an oral formulation, which would be the next critical milestones.

References

Comparative Drug Profiles: Flucloxacillin vs. Azlocillin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of Flucloxacillin and Azlocillin for easy comparison.

Feature Flucloxacillin Azlocillin
Drug Type Narrow-spectrum, penicillinase-resistant penicillin [1] Broad-spectrum, acylureido penicillin [2]
Primary Spectrum Gram-positive bacteria, particularly MSSA and other beta-lactamase-producing staphylococci [1] Gram-negative bacteria, notably Pseudomonas aeruginosa, E. coli, Haemophilus influenzae [2]
Key Limitation Not active against MRSA, enterococci, Gram-negative rods, or anaerobic bacteria [1] Not significantly absorbed from the GI tract (IV/IM administration required) [2]
Mechanism of Action Inhibition of bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs) [1] Inhibition of bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs) [2]
Molecular Formula C₁₉H₁₇ClFN₃O₅S [1] C₂₀H₂₃N₅O₆S [2]
Molecular Weight 453.06 g/mol [1] 461.49 g/mol [2]
Clinical Status Used clinically in the UK, Australia, and New Zealand [1] FDA-approved but not currently marketed or produced [3] [2]

Detailed Antibacterial Activity and Research Applications

Flucloxacillin: Targeting Gram-Positive Pathogens

Flucloxacillin is a first-line agent for infections caused by methicillin-sensitive Staphylococcus aureus (MSSA). Its structure includes a side-chain that sterically hinders and protects the beta-lactam ring from degradation by staphylococcal beta-lactamase enzymes [1].

Recent research explores its use in combination therapy. A 2025 study investigated the synergy between Flucloxacillin (FLX) and Fosfomycin (FOF) against S. aureus, including MRSA strains. Checkerboard assays showed additive or indifferent effects, while time-kill curves demonstrated a higher reduction in bacterial load with the combination compared to monotherapy. In an in vivo Galleria mellonella model, the combination showed highly synergistic activity, significantly improving survival rates and reducing bacterial counts in larval hemolymph [4].

Azlocillin: A Broad-Spectrum Agent and Research Compound

Azlocillin is an acylampicillin with an extended spectrum of activity and greater in vitro potency against certain Gram-negative bacteria compared to earlier penicillins [2]. Its structure includes a bulky side chain, which is associated with lower permeability through bacterial cell walls [5].

A significant area of modern research involves repurposing Azlocillin for Borrelia burgdorferi, the causative agent of Lyme disease. A 2020 study demonstrated that Azlocillin effectively kills both log-phase and stationary-phase B. burgdorferi in vitro, including drug-tolerant persister cells that survive treatment with conventional antibiotics like doxycycline. It was also effective against B. burgdorferi in a mouse model [6]. Despite these promising findings, its development is hindered because it is a broad-spectrum antibiotic that disrupts the gut microbiome, and no pharmaceutical company currently produces it [3].

Experimental Protocols for Synergy Testing

For researchers investigating combination therapies like FLX+FOF, here are detailed methodologies from recent studies.

Checkerboard Assay for FICI Determination

This protocol is used to quantify synergy between two antimicrobials by calculating the Fractional Inhibitory Concentration Index (FICI) [4].

  • Objective: To determine the synergistic, additive, indifferent, or antagonistic effects of two antibiotics.
  • Materials: 96-well U-bottom microtiter plates, cation-adjusted Mueller-Hinton broth (CA-MHB), bacterial inoculum.
  • Procedure:
    • Prepare serial dilutions of Antibiotic A (e.g., Fosfomycin) along the x-axis of the plate.
    • Prepare serial dilutions of Antibiotic B (e.g., Flucloxacillin) along the y-axis.
    • Add a final inoculum of approximately 5 x 10⁵ CFU/mL to each well, bringing the final volume to 200 µL.
    • Incubate the plates for 18–24 hours at 36°C (±1°C).
  • Data Analysis:
    • Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination.
    • Calculate FICI using the formula: FICI = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone).
    • Interpretation: FICI ≤ 0.5 indicates synergism; >0.5–4 indicates no interaction; >4 indicates antagonism.
Time-Kill Curve Assay

This protocol evaluates the bactericidal activity of antibiotics over time and is more dynamic than the checkerboard assay [4].

  • Objective: To assess the rate and extent of bacterial killing by an antibiotic or combination over 24 hours.
  • Materials: 14 mL Falcon tubes, MHB supplemented with 25 mg/L glucose-6-phosphate (G6P) for Fosfomycin activation, water bath.
  • Procedure:
    • Prepare a bacterial suspension adjusted to 1.5 x 10⁸ cells/mL (0.5 McFarland standard) and add it to test tubes for a final concentration of 1.5 x 10⁶ CFU/mL.
    • Add antibiotics at predetermined concentrations (alone and in combination).
    • Incubate tubes aerobically at 37°C in a water bath.
    • Sample aliquots at T=0 (pre-antibiotic), 4, 7, 10, and 24 hours.
    • Perform serial dilutions of each sample, plate onto Columbia blood agar, and incubate for 24 hours at 37°C.
  • Data Analysis: Count the Colony Forming Units (CFU/mL) at each time point. A combination is considered synergistic if it results in a ≥2 log₁₀ reduction in CFU/mL compared to the most active single agent at 24 hours.

Experimental Workflow Visualization

The diagram below outlines the logical workflow for conducting the synergy studies described in the protocols.

G Start Inoculum Preparation (5×10⁵ CFU/mL) A1 Checkerboard Assay Start->A1 B1 Time-Kill Curve Assay Start->B1 Parallel Paths A2 Incubate 18-24h A1->A2 A3 Determine MICs in Combination A2->A3 A4 Calculate FICI A3->A4 B2 Sample at T=0, 4, 7, 10, 24h B1->B2 B3 Serial Dilution & Plate Counting B2->B3 B4 Calculate CFU/mL Over Time B3->B4

Research workflow for antimicrobial synergy testing, integrating checkerboard and time-kill assays.

Key Insights for Research and Development

  • Flucloxacillin's regional use is common in the UK and Australia, whereas oxacillin and dicloxacillin are preferred in the US and Canada [1]. Its main safety concern is idiosyncratic cholestatic hepatitis, strongly associated with the HLA-B*57:01 genotype [7].
  • Azlocillin is not clinically available despite its FDA-approved status, which limits its current practical application [3] [2]. Its promising role in targeting Lyme disease persisters highlights the potential of drug repurposing, but also the commercial challenges of developing broad-spectrum antibiotics.

References

Application Notes: Azlocillin Sodium Salt Synthesis & Analysis

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed protocol for the synthesis of Azlocillin sodium salt, a semi-synthetic acylureido penicillin, and methods for its subsequent analysis. The information is synthesized from scientific literature and drug databases [1] [2] [3].

1. Chemical Profile The table below summarizes the key identifying information for Azlocillin.

Property Description
Generic Name Azlocillin [2] [3]
CAS Number 37091-66-0 (Azlocillin); 37091-65-9 (Azlocillin sodium) [2]
Chemical Formula C₂₀H₂₃N₅O₆S [2] [3]
Molar Mass 461.49 g·mol⁻¹ [3]
DrugBank ID DB01061 [2]
Solubility The sodium salt is soluble in water (50 mg/mL) [2].

2. Quantitative Susceptibility Data Azlocillin is a broad-spectrum antibiotic. The following table lists the Minimum Inhibitory Concentration (MIC) data for several medically significant organisms [3].

Bacterial Species MIC Range (μg/mL)
Escherichia coli 1 – 32
Haemophilus spp. 0.03 – 2
Pseudomonas aeruginosa 4 – 6.25

3. Synthetic Protocol for Azlocillin Conjugation with Silver Nanoparticles (AgNPs) This protocol details the chemical conjugation of Azlocillin to Silver Nanoparticles (AgNPs) to create a complex with enhanced antibacterial activity, particularly against P. aeruginosa [1].

  • 3.1. Materials

    • Azlocillin sodium salt (CAS: 37091-65-9) [1].
    • 8-Amino-1-octanol, methylmorpholine, hydroxybenzotriazole (HOBt), ethyl-3-3-dimethylaminopropylcarbodiimide (EDC) [1].
    • Triethylamine, mesylchloride (MsCl) [1].
    • Sodium hydrosulphide (NaSH) [1].
    • Silver Nanoparticles (AgNPs, 50-60 nm, 4000 ppm), Glutathione (GSH), Tris-HCl buffer [1].
    • Anhydrous dimethylformamide (DMF), dichloromethane (DCM), tetrahydrofuran (THF), methanol, glycerol [1].
  • 3.2. Experimental Workflow The conjugation process involves multiple steps, as visualized in the following workflow diagram:

G A Step 1: Binding Linker to Azlocillin B Step 2: Conversion to Mesylate A->B C Step 3: Thiolation B->C E Step 5: Conjugation C->E D Step 4: Coating AgNPs with GSH D->E F Final Product: Azlocillin-AgNP Conjugate E->F

  • 3.3. Step-by-Step Procedures
    • Step 1: Binding of 8-Amino-1-octanol to Azlocillin Sodium Salt [1]
      • Dissolve Azlocillin sodium salt (0.49 g) and 8-amino-1-octanol (0.2 g) in 10 mL of dry DMF. Chill the solution to 0°C.
      • Add methylmorpholine (0.18 mL), HOBt (0.26 g), and EDC (0.31 g) to the solution.
      • Stir the reaction mixture under a nitrogen atmosphere for 24 hours at room temperature.
      • Remove the solvent under reduced pressure. Dissolve the resulting viscous liquid in 12.5 mL DCM.
      • Wash the organic layer sequentially with 2.5% citric acid solution (12.5 mL), saturated NaHCO₃ (12.5 mL), and brine (12.5 mL).
      • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the azlocillin-hydroxyoctyl compound.
    • Step 2: Conversion to Azlocillin-Octylmethanesulphonate [1]
      • Dissolve the azlocillin-hydroxyoctyl compound (0.25 g) in 5 mL DCM and cool to 0°C.
      • Add triethylamine (0.15 mL) and mesylchloride (0.06 mL) to the stirred solution under nitrogen.
      • Continue stirring for 2 hours at 0°C.
      • Place the solution on ice and extract with DCM. Evaporate the solvent to obtain the azlocillin-octylmethanesulphonate compound.
    • Step 3: Conversion to Azlocillin-Mercaptooctyl Compound [1]
      • Dissolve sodium hydrosulphide (0.02 g) in 2 mL THF and sonicate.
      • Add a solution of the azlocillin-octylmethanesulphonate compound (0.14 g) in 1 mL THF to the mixture.
      • Stir the reaction mixture for 24 hours at room temperature.
      • Add 3 mL of water to the mixture and wash with ethyl acetate and brine.
      • Filter the final solution to obtain the azlocillin-mercaptooctyl compound as a powder.
    • Step 4: Coating of AgNPs with Glutathione (GSH) [1]
      • Mix 350 µL of colloidal AgNPs, 350 µL of GSH (0.1 M), and 100 µL of Tris-HCl buffer (pH 7–7.5).
      • Shake the reaction mixture for 3 days at ambient temperature.
      • Precipitate the product, wash with methanol (3x), and collect by centrifugation at 6000g to obtain GSH-AgNPs.
      • Resuspend the GSH-AgNPs in 50% aqueous glycerol.
    • Step 5: Conjugation of GSH-AgNPs with Azlocillin-Mercaptooctyl Compound [1]
      • Combine GSH-AgNPs (700 µL) and the azlocillin-mercaptooctyl compound (700 µL) in methanol.
      • Add glycerol (700 µl) to the mixture and let it react for 10 days.
      • Remove the supernatant and wash the product with methanol (3x) to remove excess reactants, yielding the azlocillin–AgNPs conjugate.
      • Purify the conjugate by repeated centrifugation (12,000 rpm, 5 min, 4°C) and resuspension in phosphate buffer saline.

4. Analytical Protocol: "Turn-On" Fluorescent Aptasensor for Azlocillin Detection This protocol describes a highly sensitive method for detecting Azlocillin residues using a fluorescent aptasensor [4].

  • 4.1. Principle The assay uses a signal probe (ZIF-8@MAPbBr₃ nanomaterials coated with the Azlocillin aptamer, A58) and a separation probe (magnetic beads coated with complementary DNA, cDNA). In the absence of Azlocillin, the two probes hybridize, and the signal probe is removed via magnetic separation, resulting in low fluorescence. When Azlocillin is present, it binds to the aptamer, releasing the signal probe into the supernatant. After magnetic separation, the supernatant's fluorescence intensity is measured, which is proportional to the Azlocillin concentration [4].

  • 4.2. Key Steps

    • Probe Preparation: Construct the signal probe (ZIF-8@MAPbBr₃@A58) via glutaraldehyde cross-linking. Prepare the separation probe (MBs@cDNA) using biotin-streptavidin interaction [4].
    • Assay Execution:
      • Hybridize the two probes to form a complex.
      • Add the sample containing Azlocillin and incubate.
      • Apply a magnetic field to separate the magnetic beads.
      • Measure the fluorescence intensity of the supernatant [4].
    • Detection: The sensor has a reported linear detection range of 5–150 ng/mL and a detection limit of 1.03 ng/mL [4].

Discussion for Researchers

The conjugation of Azlocillin with AgNPs represents a promising strategy to combat antibiotic resistance. Studies have shown a considerably enhanced antibacterial effect of the Azlocillin–AgNP conjugate against P. aeruginosa compared to Azlocillin or AgNPs alone [1]. This approach could potentially extend the clinical utility of older antibiotics.

Furthermore, the development of a highly stable fluorescent aptasensor addresses the pressing need for monitoring antibiotic residues in complex matrices like food and environmental samples, aiding in the effort to curb the spread of antibiotic resistance [4].

References

Application Notes: Susceptibility Testing of Acylureidopenicillins

Author: Smolecule Technical Support Team. Date: February 2026

1. Principle of Testing Antimicrobial susceptibility testing (AST) determines the in vitro effectiveness of antibiotics against bacterial pathogens. For acylureidopenicillins, the two primary phenotypic methods are agar disk diffusion and broth dilution for Minimum Inhibitory Concentration (MIC) determination. The disk diffusion method provides a qualitative result, while the MIC method provides a quantitative value indicating the lowest concentration of an antibiotic that inhibits visible bacterial growth [1] [2] [3].

2. Key Methodologies and Interpretive Criteria Based on historical standards from the Clinical and Laboratory Standards Institute (CLSI), the following criteria were established for the disk diffusion method using 75 μg disks for both mezlocillin and azlocillin [4] [5] [6].

Table 1: Tentative Interpretive Criteria for Mezlocillin and Azlocillin Disk Diffusion (75 μg disk)

Antibiotic Organism Category Susceptible (S) Intermediate (I) Resistant (R)
Mezlocillin Pseudomonas spp. & Enterobacteriaceae ≥ 16 mm 13 - 15 mm ≤ 12 mm
Mezlocillin Staphylococcus aureus ≥ 29 mm -- ≤ 28 mm
Azlocillin Gram-negative isolates Proposed based on error-rate bound classification

For the MIC method, the correlation between the zone of inhibition and the MIC is calculated using a regression line. For mezlocillin, this correlation was found to be excellent (r = -0.96) for Enterobacteriaceae and nonfermenters, except Pseudomonas cepacia [4].

3. Experimental Protocols

Protocol 1: Standardized Disk Diffusion Method (Kirby-Bauer)

This protocol is adapted from standardized methods for mezlocillin and azlocillin [4] [5] [7].

1. Materials

  • Media: Mueller-Hinton Agar (MHA) plates, pH 7.2-7.4, poured to a depth of 4 mm [7].
  • Antibiotic Disks: 75 μg mezlocillin or azlocillin disks [4] [5].
  • Inoculum: Bacterial suspension adjusted to a 0.5 McFarland turbidity standard (~1.5 x 10^8 CFU/mL) in saline [2] [7].
  • Quality Control (QC) Strains: Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 25923 [5].

2. Procedure

  • Step 1: Dip a sterile swab into the standardized inoculum and express excess fluid.
  • Step 2: Swab the entire surface of the MHA plate in three directions (rotating the plate ~60° each time) to create a uniform lawn [2].
  • Step 3: Within 15 minutes, apply the 75 μg antibiotic disk to the inoculated agar surface and press gently to ensure contact [2] [7].
  • Step 4: Incubate the plate aerobically at 35°C for 16-18 hours [2].
  • Step 5: Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters using a caliper. Compare the measurement to the interpretive criteria in Table 1 [2].

G Start Start Susceptibility Test Media Prepare Mueller-Hinton Agar Start->Media Inoculum Standardize Inoculum to 0.5 McFarland Media->Inoculum Lawn Create Bacterial Lawn on Agar Inoculum->Lawn Disks Apply 75 μg Antibiotic Disk Lawn->Disks Incubate Incubate at 35°C for 16-18h Disks->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Interpret Interpret as S, I, or R Measure->Interpret

Protocol 2: Broth Dilution for MIC Determination

This protocol outlines the core steps for determining the Minimum Inhibitory Concentration [2] [3].

1. Materials

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms, supplement with lysed horse blood and β-NAD (MH-F broth) [3].
  • Antibiotic Stock: Prepare a stock solution of the antibiotic. For most penicillins, sterile water is an appropriate solvent and diluent [3].
  • MIC Trays: Use trays with wells containing serial two-fold dilutions of the antibiotic.

2. Procedure

  • Step 1: Prepare a standardized bacterial inoculum (0.5 McFarland) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well [2].
  • Step 2: Inoculate the MIC panel or a set of tubes containing serial antibiotic dilutions.
  • Step 3: Incubate the panel at 35°C for 16-20 hours [2].
  • Step 4: The MIC is the lowest concentration of antibiotic that completely inhibits visible growth of the organism [3].

Table 2: Recommended Quality Control Strains and Ranges

QC Strain Relevant For Expected Zone Diameter or MIC Range
E. coli ATCC 25922 Gram-negative QC Specific ranges should be established per laboratory protocol [5].
P. aeruginosa ATCC 27853 Non-fermenter QC Specific ranges should be established per laboratory protocol [5].
S. aureus ATCC 25923 Gram-positive QC for disk diffusion Specific ranges should be established per laboratory protocol [5].
S. aureus ATCC 29213 Gram-positive QC for MIC Specific ranges should be established per laboratory protocol [3].

4. Factors Influencing Test Results

  • Inoculum Density: Accurate standardization to 0.5 McFarland is critical. An excessive inoculum may lead to false resistance [2].
  • Agar Depth and pH: MHA plates must be 4 mm deep with a pH of 7.2-7.4. Deviations can alter diffusion rates and antibiotic activity [7].
  • Incubation Time and Atmosphere: Over-incubation can lead to false resistance. Standard aerobic incubation at 35°C is used for non-fastidious organisms [2].

5. Advanced and Emerging Methods

  • Synergy Testing: Research has explored conjugating azlocillin with silver nanoparticles (AgNPs), showing an enhanced antibacterial effect against P. aeruginosa.
  • Genotypic Methods: Nucleic acid-based tests can detect resistance genes. For instance, the presence of the mecA gene indicates resistance in S. aureus regardless of phenotypic results.

Experimental Workflow for Susceptibility Testing

The following diagram integrates the key steps from specimen to result, highlighting critical control points.

G Specimen Specimen Collection (Pure Culture) Inoculum Standardize Inoculum (0.5 McFarland) Specimen->Inoculum AST_Methods AST Methods Inoculum->AST_Methods DD Disk Diffusion AST_Methods->DD MIC Broth Microdilution (MIC) AST_Methods->MIC Incubate Incubate (35°C, 16-20h) DD->Incubate MIC->Incubate ReadDD Measure Zone Diameter Incubate->ReadDD ReadMIC Read MIC Value Incubate->ReadMIC Interpret Interpret Result (S, I, R) ReadDD->Interpret ReadMIC->Interpret QC Quality Control (Run with each test batch) QC->Inoculum QC->Interpret

References

Standardized Methods for In Vitro Antibacterial Assays

Author: Smolecule Technical Support Team. Date: February 2026

The core methodologies for in vitro susceptibility testing are well-established and can be applied to the evaluation of new antibiotics. The two primary phenotypic methods are the agar disk diffusion and broth microdilution for determining the Minimum Inhibitory Concentration (MIC) [1].

The table below outlines the fundamental steps common to both methods, as per standard laboratory guidelines [1].

Step Procedure Description Key Specifications
1. Inoculum Preparation Select well-isolated colonies to create a bacterial suspension. Standardize suspension to a 0.5 McFarland turbidity (approx. 1-2 x 10^8 CFU/mL).
2. Inoculum Dilution Dilute standardized suspension (for MIC method). Dilute 1:20 in saline to achieve ~5 x 10^6 CFU/mL in a broth medium [1].

| 3. Inoculation | Apply inoculum to growth medium. | Disk Diffusion: Swab entire surface of Mueller-Hinton Agar (MHA) plate. MIC: Deliver diluted inoculum to each well of a microdilution panel. | | 4. Application & Incubation | Disk Diffusion: Apply antibiotic disks. Both: Incube under appropriate conditions. | Incubation: Typically at 35°C for 16-20 hours. Atmosphere: Ambient air (longer for fastidious pathogens). | | 5. Reading & Interpretation | Disk Diffusion: Measure zone of inhibition diameter (mm). MIC: Read lowest concentration that inhibits visible growth (μg/mL). | Interpret results using clinical breakpoints from standards organizations (e.g., CLSI, EUCAST) [1]. |

Workflow for Susceptibility Testing

The following diagram maps the general decision pathway and workflow for conducting these assays, from preparation to final interpretation.

G Start Start Assay Preparation Inoculum Prepare Bacterial Inoculum Start->Inoculum Standardize Standardize to 0.5 McFarland Inoculum->Standardize MethodDecision Choose Assay Method Standardize->MethodDecision DiskDiffusion Disk Diffusion Method MethodDecision->DiskDiffusion  Path A MICMethod MIC Method MethodDecision->MICMethod  Path B PlateInoc Inoculate MHA Plate DiskDiffusion->PlateInoc DiluteInoc Dilute Inoculum 1:20 MICMethod->DiluteInoc ApplyDisks Apply Antibiotic Disks PlateInoc->ApplyDisks Incubate Incubate at 35°C for 16-20 hours ApplyDisks->Incubate FillPanel Transfer to MIC Panel DiluteInoc->FillPanel FillPanel->Incubate ReadResults Read and Measure Results Incubate->ReadResults Interpret Interpret via CLSI/EUCAST Breakpoints ReadResults->Interpret End Report Results Interpret->End

Context from Related Antibiotics

While direct data on Fuzlocillin is unavailable, one search result mentions Furazlocillin (Bay k 4999), an expanded-spectrum penicillin studied in the late 1970s [2]. This suggests that "Fuzlocillin" may be a historical or research compound within the same beta-lactam class.

Research on similar ureidopenicillins (e.g., azlocillin, mezlocillin) shows they are susceptible to hydrolysis by beta-lactamase enzymes, a key mechanism of bacterial resistance [3]. This is a critical consideration for designing assays, as the presence of beta-lactamases can significantly impact results.

How to Proceed with Your Research

Given the lack of specific data, here are suggested paths forward:

  • Verify the Compound Name: Double-check the spelling and nomenclature of "Fuzlocillin." The mention of "Furazlocillin" may be the correct term, or it may be a closely related analog.
  • Consult Historical Literature: Search for "Furazlocillin" or explore scientific databases for patents or non-English language journals that may contain the primary data you seek.
  • Adapt Standard Protocols: In the absence of specific protocols, the standardized methodologies for disk diffusion and broth microdilution are your best starting point for experimental design [1]. These are the methods recognized by the FDA and used for regulatory purposes [4].
  • Focus on Quality Control: Adhere strictly to quality control measures. Use standard reference strains (e.g., S. aureus ATCC 29213) to ensure your assay conditions are valid and your results are reliable [1].

References

Azlocillin Research & Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Azlocillin is a broad-spectrum, acylureido penicillin from the beta-lactam class. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, ultimately leading to cell lysis [1] [2].

Prominent Research Applications

The most significant recent research for azlocillin involves its potential use against infections that are difficult to treat with conventional antibiotics.

  • Potential Treatment for Lyme Disease: Research has focused on azlocillin's ability to eradicate Borrelia burgdorferi, the bacterium that causes Lyme disease. Standard antibiotics like doxycycline are ineffective against a small population of dormant "persister" cells, which may contribute to Post-Treatment Lyme Disease Syndrome (PTLDS). Azlocillin has demonstrated efficacy in vitro and in mouse models against both actively growing and these drug-tolerant persister forms of B. burgdorferi [3] [4].
  • Activity Against Pseudomonas aeruginosa: Historically, azlocillin was indicated for and noted for its strong activity against Pseudomonas aeruginosa infections [1] [5] [6]. This application is the focus of efforts to enhance its antibacterial effect through conjugation with nanoparticles [7].
  • Drug Status and Availability: It is crucial for researchers to note that while azlocillin was approved by the FDA in the 1980s, it is currently not marketed or commercially available in many countries, including the United States [1] [8] [6]. Its development for Lyme disease is complicated by its broad-spectrum nature, which can disrupt the gut microbiome, and the lack of a current pharmaceutical manufacturer [8].
Quantitative Efficacy Data

The following tables summarize key quantitative findings from recent research.

Table 1: In Vitro Efficacy of Azlocillin Against Borrelia burgdorferi [3]

Bacterial Phase Dosage Concentration Efficacy (Reduction in Colony Forming Units)
Late Log Phase 2.5 μg/mL 100% eradication
Stationary Phase (7-10 days old) 20 μg/mL 100% eradication
Doxycycline-tolerant Persisters (Log Phase) 20 μg/mL >99% eradication
Doxycycline-tolerant Persisters (Stationary Phase) 20 μg/mL >99% eradication

Table 2: Antibacterial Activity of Azlocillin-Conjugated Silver Nanoparticles (AgNPs) Against Pseudomonas aeruginosa [7]

Compound Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Azlocillin–AgNPs Conjugate 8 ppm 10 ppm
Azlocillin alone 32 ppm 64 ppm
AgNPs alone 16 ppm 32 ppm

Detailed Experimental Protocols

Below are methodologies adapted from key studies on azlocillin.

Protocol 1: Assessing Efficacy Against Borrelia Persisters In Vitro

This protocol is used to evaluate azlocillin's activity against drug-tolerant B. burgdorferi [3].

  • 1. Culture Preparation:
    • Grow B. burgdorferi sensu stricto JLB31 in BSK-II medium.
    • Prepare two culture types: late log phase (approximately 10^8 cells/mL) and stationary phase (7-10 days old).
  • 2. Drug Treatment:
    • Treat cultures with a range of azlocillin concentrations (e.g., 2.5 - 80 μg/mL). Use doxycycline (5-80 μg/mL) and mitomycin C (1.25 μg/mL) as reference and positive controls, respectively.
    • Incubate for a set period (e.g., 7-21 days).
  • 3. Viability Assessment via Semisolid Plating:
    • After treatment, serially dilute the bacterial cultures.
    • Plate the dilutions in semisolid BSK-II agarose medium.
    • Incubate plates at 33°C for 2-3 weeks in a humidified environment.
    • Count the Colony Forming Units (CFU) to determine the number of surviving bacteria.
  • 4. Data Analysis:
    • Compare CFU counts from treated samples to untreated controls to calculate the percentage of bacterial killing.
Protocol 2: Conjugation of Azlocillin with Silver Nanoparticles (AgNPs)

This protocol describes the chemical conjugation of azlocillin to AgNPs to enhance its antibacterial effect [7].

  • 1. Linker Attachment to Azlocillin:
    • Dissolve azlocillin sodium salt and 8-amino-1-octanol in dry dimethylformamide.
    • Chill the solution to 0°C and add methylmorpholine, hydroxybenzotriazole, and ethyl-3-3-dimethylaminopropylcarbodiimide.
    • Stir the reaction mixture under a nitrogen atmosphere for 24 hours at room temperature.
    • Remove the solvent and wash the resulting azlocillin-hydroxyoctyl compound.
  • 2. Conversion to Thiol-containing Derivative:
    • Dissolve the azlocillin-hydroxyoctyl compound in dichloromethane and cool to 0°C.
    • Add triethylamine and mesylchloride to form azlocillin-octylmethanesulphonate.
    • Subsequently, react this compound with sodium hydrosulphide in tetrahydrofuran to obtain the final linker, azlocillin-mercaptooctyl.
  • 3. Nanoparticle Conjugation:
    • Pre-coat AgNPs with glutathione (GSH) by mixing and shaking for 3 days.
    • Centrifuge to obtain GSH-AgNPs.
    • Combine GSH-AgNPs with the azlocillin-mercaptooctyl compound in a methanol and glycerol solution.
    • Allow the reaction to proceed for 10 days. Remove the supernatant and wash the resultant azlocillin–AgNPs conjugate to remove non-conjugated compounds.
  • 4. Confirmation and Testing:
    • Use FTIR spectroscopy to confirm successful conjugation.
    • Evaluate antibacterial activity using well diffusion agar and broth dilution methods to determine MIC and MBC.

Experimental Workflow & Mechanism Diagrams

The following diagrams illustrate the experimental workflow and drug mechanism based on the protocols and research.

G Start Start Research Project Culture Culture Borrelia burgdorferi Start->Culture PhasePrep Prepare Bacterial Phases Culture->PhasePrep LogPhase Late Log Phase (10^8 cells/mL) PhasePrep->LogPhase StatPhase Stationary Phase (7-10 days old) PhasePrep->StatPhase DrugTreat Drug Treatment (Azlocillin, Doxycycline, Controls) LogPhase->DrugTreat StatPhase->DrugTreat Viability Viability Assessment (Semisolid Plating) DrugTreat->Viability Incubate Incubate Plates (2-3 weeks, 33°C) Viability->Incubate Count Count Colonies (CFU Analysis) Incubate->Count Analyze Data Analysis & Efficacy Calculation Count->Analyze End End Analyze->End

Workflow for Assessing Antibacterial Efficacy In Vitro

G Azlocillin Azlocillin PBP Binds to Penicillin- Binding Proteins (PBPs) Azlocillin->PBP Synthesis Inhibits Final Stage of Cell Wall Synthesis PBP->Synthesis CrossLink Disrupts Peptidoglycan Cross-Linking Synthesis->CrossLink WeakWall Weakens Cell Wall CrossLink->WeakWall Lysis Cell Lysis and Bacterial Death WeakWall->Lysis

Azlocillin's Bactericidal Mechanism of Action

Critical Research Considerations

When working with or developing azlocillin, several factors must be considered:

  • Drug Approval Status: Azlocillin is not currently FDA-approved or marketed in the US. Research is based on existing chemical data or drug repurposing efforts [1] [8] [6].
  • Spectrum of Activity: As a broad-spectrum antibiotic, azlocillin's use could significantly impact the host microbiome, which is a consideration for therapeutic development [8].
  • Beta-Lactamase Susceptibility: Like other penicillins, azlocillin is susceptible to degradation by bacterial beta-lactamase enzymes [5] [2].
  • Administration: Azlocillin is not absorbed orally and must be administered via intravenous or intramuscular injection [2].

References

Fuzlocillin: Structural Identity and Properties

Author: Smolecule Technical Support Team. Date: February 2026

Fuzlocillin is a semisynthetic acylureidopenicillin antibiotic with the molecular formula C₂₅H₂₆N₆O₈S and a molecular weight of 570.6 g/mol [1] [2]. Its systematic IUPAC name is (2S,5R,6R)-6-[[(2R)-2-[[3-[(E)-furan-2-ylmethylideneamino]-2-oxoimidazolidine-1-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [2].

The molecule contains a β-lactam ring and a unique cyclic acylureido-furan side chain, which is responsible for its enhanced activity against resistant bacterial strains, particularly Pseudomonas aeruginosa [2]. The table below summarizes its key identifiers.

Table: Key Identifiers for Fuzlocillin

Property Details
CAS Number 61835-48-1 [2]
Molecular Formula C₂₅H₂₆N₆O₈S [1] [2]
Molecular Weight 570.6 g/mol [2]
IUPAC Name (2S,5R,6R)-6-[[(2R)-2-[[3-[(E)-furan-2-ylmethylideneamino]-2-oxoimidazolidine-1-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [2]
Mechanism of Action Binds to and inactivates Penicillin-Binding Proteins (PBPs), inhibiting bacterial cell wall synthesis and leading to cell lysis [2]

Potential Synthesis and Preparation Strategies

While explicit protocols for Fuzlocillin are not available in the search results, general principles for synthesizing semisynthetic penicillins can be inferred.

  • Core Starting Material: The synthesis begins with 6-aminopenicillanic acid (6-APA), the fundamental scaffold for all semisynthetic penicillins [2].
  • Key Structural Modification: The distinguishing acylureido-furan side chain is introduced at the 6-position of the penicillanic acid core through acylation reactions [2]. This step requires precise control of reaction conditions to maintain the integrity of the sensitive β-lactam ring.
  • Purification Techniques: Common techniques like crystallization or chromatography are used to isolate the pure final product from reaction by-products [2].

Inferred Experimental Workflow

Based on the general synthesis strategy, the preparation of Fuzlocillin likely follows a multi-step pathway. The diagram below outlines this inferred logical workflow.

G Start Start: 6-Aminopenicillanic Acid (6-APA) Step1 Side Chain Synthesis/ Preparation Start->Step1 Core Scaffold Step2 Coupling Reaction (6-APA + Side Chain) Step1->Step2 Activated Side Chain Step3 Crude Product Isolation Step2->Step3 Reaction Mixture Step4 Purification (e.g., Crystallization) Step3->Step4 Crude Solid Step5 Lyophilization (Freeze-Drying) Step4->Step5 Purified Solid End Pure Fuzlocillin Powder Step5->End Final Product

Considerations for Laboratory Preparation

When developing a laboratory protocol, consider these factors informed by general lyophilization and penicillin handling practices [3] [2]:

  • Solvent Systems: The process may use a mixture of organic solvents. Patents for similar antibiotics mention using combinations like ethyl acetate and ethanol, or acetone [4] [5]. The choice of solvent is critical for dissolution and crystallization.
  • Lyophilization (Freeze-Drying): This is a common technique to produce a stable powder. The process involves freezing the solution and then applying a vacuum to remove the solvent via sublimation [3]. This is particularly useful for heat-sensitive compounds like penicillins.
  • Stability and Handling: The β-lactam ring is susceptible to hydrolysis and degradation by β-lactamase enzymes [2]. Work should be conducted under anhydrous conditions as much as possible, and the final product should be stored in a cool, dry environment.

Information Gaps and Further Research

  • Detailed Reaction Conditions: Specific information on catalysts, molar ratios, temperature, and pressure for the coupling reaction is not available.
  • Analytical Data for Intermediates: Lack of characterization data (e.g., NMR, MS) for synthesis intermediates makes pathway validation difficult.
  • Yield Optimization: No data is available on reaction yields or strategies for optimization.

References

Application Notes: Fuzlocillin Pharmacokinetic Study Design

Author: Smolecule Technical Support Team. Date: February 2026

1. Core Study Objectives A comprehensive pharmacokinetic (PK) study for fuzlocillin should define its disposition in humans. Key objectives include:

  • Characterizing PK Parameters: Determining fundamental parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t₁/₂).
  • Assessing Linearity: Evaluating whether the drug's pharmacokinetics are linear or nonlinear across different dose levels [1] [2].
  • Quantifying Protein Binding: Measuring the extent of plasma protein binding, as only the unbound fraction is pharmacologically active [3] [1].
  • Identifying Elimination Routes: Determining the proportions of the drug eliminated via renal and non-renal (e.g., hepatobiliary) pathways [1] [4].
  • Establishing PK/PD Targets: Linking pharmacokinetic data to pharmacodynamic (PD) targets, such as the time that unbound drug concentrations exceed the minimum inhibitory concentration (ƒT>MIC), to inform optimal dosing regimens [3] [2].

2. Critical Experimental Design Considerations The following factors are crucial for a robust study design:

  • Population Selection: The choice between healthy volunteers and patient populations (e.g., critically ill) significantly impacts results due to pathophysiological changes that alter drug PK. Studies in critically ill patients should account for variables like fluid shifts, hypoalbuminemia, and fluctuating organ function [3].
  • Dosing Strategy: The mode of administration (e.g., short-term infusion, prolonged infusion, continuous infusion) directly influences the achievement of PK/PD targets. Prolonged infusions can enhance ƒT>MIC for drugs with time-dependent killing [2].
  • Sample Collection: Intensive and well-timed blood, urine, and tissue sampling (e.g., pleural fluid) is essential to accurately describe the drug's concentration-time profile and tissue penetration [5] [2].
  • Bioanalytical Method: A specific and validated assay, such as High-Performance Liquid Chromatography (HPLC) or UPLC-MS/MS, is required to measure fuzlocillin and its potential metabolites (e.g., penicilloic acid) in biological matrices [1] [2].

Detailed Experimental Protocols

Protocol 1: Basic Pharmacokinetic Study in Healthy Volunteers

This protocol outlines a foundational study to establish the fundamental PK profile of fuzlocillin.

1.1 Study Population

  • Participants: Healthy adult volunteers (e.g., n=10), confirmed via medical history, physical examination, and laboratory tests.
  • Ethics: Written informed consent must be obtained, and the study approved by an independent ethics committee [2].

1.2 Study Design

  • A randomized, two-way crossover design is recommended. Volunteers receive single intravenous doses of fuzlocillin (e.g., 2 g and 4 g) in random order, separated by a washout period of at least 4-7 days to prevent carryover effects [1] [2].

1.3 Dosing and Sampling

  • Administration: Intravenous infusion over 30 minutes [5].
  • Blood Sampling: Collect serial blood samples at predefined times: pre-dose, end of infusion, and at multiple time points post-infusion (e.g., 5, 15, 30, 45, 60, 90 minutes, and 2, 3, 4, 6, 8, 12, 24 hours) [2].
  • Urine Sampling: Collect urine in intervals over 24-48 hours (e.g., 0-2, 2-4, 4-8, 8-12, 12-24 hours) to measure renal excretion [2].

1.4 Bioanalytical Methods

  • Technique: Use a validated HPLC or UPLC-MS/MS method.
  • Sample Preparation: Deproteinize plasma samples with acetonitrile. Dilute urine samples appropriately.
  • Calibration: Construct calibration curves in the relevant biological matrix (plasma/urine) to ensure accuracy and precision [2].

Table 1: Key Pharmacokinetic Parameters and Targeted Values for Fuzlocillin (Estimated from Related Penicillins)

Parameter Description Target Value (Estimated)
CL (Total Clearance) Volume of plasma cleared of drug per unit time ~300 mL/min [1]
CLₜ (Renal Clearance) Clearance attributable to renal excretion ~80 mL/min [1]
Vdₛₛ (Volume of Distribution) Apparent volume to distribute the drug ~20-30 Liters [1]
t₁/₂ᵦ (Beta Half-life) Terminal elimination half-life ~60-90 minutes [1]
Protein Binding Fraction of drug bound to plasma proteins ~65% [1]
% Excreted Unchanged in Urine Percentage of dose eliminated renally as parent drug To be determined

The following diagram illustrates the workflow for this foundational pharmacokinetic study.

G start Study Start pop Recruit Healthy Volunteers (n=10) start->pop design Randomized, Two-Way Crossover Design pop->design dose1 Administer Fuzlocillin (2 g IV) design->dose1 sample Intensive Blood & Urine Sampling dose1->sample washout Washout Period (≥ 4 days) dose2 Administer Fuzlocillin (4 g IV) washout->dose2 dose2->sample sample->washout assay HPLC/UPLC-MS/MS Bioanalysis sample->assay pk Non-Compartmental & Population PK Analysis assay->pk end PK Profile Established pk->end

Protocol 2: Population PK and Target Attainment in a Patient Population

This protocol describes a study designed to assess PK variability and dosing efficacy in a target patient group, such as critically ill individuals.

2.1 Study Population

  • Participants: Adult patients receiving fuzlocillin as part of their standard care (e.g., for suspected or proven Gram-negative infections).
  • Inclusion Criteria: Patients admitted to the ICU, receiving intravenous fuzlocillin.
  • Exclusion Criteria: Patients on renal replacement therapy or with severe liver cirrhosis to limit confounding variables initially [3].

2.2 Study Design

  • A prospective, observational, multicenter design is suitable. Dosing and timing are at the clinician's discretion, and sparse blood sampling is performed opportunistically from samples taken for routine clinical care [3].

2.3 Data Collection

  • PK Sampling: Collect residual blood samples at random time points relative to dosing. Aim for a total of 4-6 samples per patient over the treatment course.
  • Covariate Data: Record patient-specific data likely to influence PK: age, weight, serum creatinine, estimated glomerular filtration rate (eGFR), serum albumin, and illness severity scores (e.g., APACHE II) [3].

2.4 Data Analysis

  • Population PK Modeling: Use software like NONMEM or EDSIM++ to develop a population PK model. This model identifies typical PK parameters and quantifies between-subject and between-occasion variability.
  • Monte Carlo Simulations: Simulate thousands of virtual patients receiving various dosing regimens (e.g., 4g-24g daily, via intermittent or continuous infusion) [3] [2].
  • Target Attainment Analysis: Calculate the Probability of Target Attainment (PTA) for different ƒT>MIC targets (e.g., ƒT>MIC ≥ 50% or ƒT>4xMIC ≥ 50%) across a range of MICs. This identifies the optimal dosing strategy [3].

Table 2: Example Dosing Regimens and Simulated Target Attainment (Based on Flucloxacillin Data [3])

Daily Dose Infusion Type ƒT>2 mg/L ≥ 50% (Simulated PTA) Notes
12 g Continuous 26% High risk of underdosing
24 g Continuous 51% May be necessary for adequate coverage
6 g Intermittent (30-min) Low PTA Inferior to prolonged infusion
6 g Prolonged/Continuous PTA for MIC ≤1 mg/L Comparable breakpoint with 66% lower dose [2]

The workflow for a population pharmacokinetic study is more complex and focuses on model-based analysis, as shown below.

G node1 Patient Population (ICU Patients) node2 Sparse PK Sampling & Covariate Collection node1->node2 node3 Population PK Model Development node2->node3 node4 Model Qualification & Validation node3->node4 node5 Monte Carlo Simulations (Multiple Dosing Regimens) node4->node5 node6 PK/PD Target Attainment Analysis (PTA) node5->node6 node7 Optimal Dosing Recommendation node6->node7

Discussion and Conclusion

The proposed protocols provide a roadmap for characterizing fuzlocillin's pharmacokinetics. The healthy volunteer study establishes a baseline, while the population PK study in patients is critical for understanding real-world variability and optimizing doses for specific subpopulations.

A key finding from research on similar beta-lactams is that continuous or prolonged infusion can achieve higher PK/PD target attainment with a lower total daily dose compared to intermittent bolus dosing [2]. This approach should be a central component of fuzlocillin dosing simulation studies. Furthermore, special populations, such as patients with renal impairment or those undergoing continuous renal replacement therapy (CRRT), require dedicated studies, as non-renal clearance (potentially hepatobiliary) may be significant [1] [4].

Future work should focus on prospective validation of model-based dosing recommendations and defining fuzlocillin's specific PK/PD targets and MIC distributions against contemporary pathogens.

References

A Framework for Investigating Drug Solubility

Author: Smolecule Technical Support Team. Date: February 2026

The following approach adapts a Design of Experiment (DoE) methodology, which is highly effective for understanding complex solubility problems where multiple factors interact [1].

Equilibrium Solubility Assessment

This is the foundational step for determining the intrinsic solubility of a drug under various conditions [1].

  • Objective: To measure the equilibrium solubility of your drug in different physiologically-relevant media.
  • Key Materials:
    • The drug substance (e.g., Fuzlocillin).
    • Simulated intestinal fluids (see table below for components).
    • Excipients under investigation (e.g., polymers, surfactants).
    • Standard lab equipment (water bath/shaker, centrifuge, HPLC or UV-Vis for quantification).
  • Experimental Design:
    • Prepare Media: Create media that mimic the fasted and fed states of the gastrointestinal tract. A DoE approach systematically varies multiple components simultaneously [1].
    • Add Excipients: Test the impact of excipients at different concentrations.
    • Incubate: Add an excess of the drug to the media and shake to reach equilibrium.
    • Quantify: After reaching equilibrium, separate the undissolved drug and quantify the dissolved concentration.

The table below outlines the variable components for a DoE study based on established protocols [1].

Table 1: Example DoE Factors and Levels for Solubility Studies

Component Variable Type Fasted State Levels Fed State Levels Role in Solubility
pH Continuous e.g., 6.5 - 7.4 e.g., 4.5 - 6.0 Impacts ionization of ionizable drugs [1]
Bile Salt (BS) Continuous e.g., 1.5 - 5.9 mM e.g., 3.6 - 15 mM Forms micelles to solubilize lipophilic drugs [1]
Phospholipid (PL) Continuous e.g., 0.2 - 0.75 mM e.g., 0.5 - 3 mM Component of mixed micelles with bile salts [1]
Fatty Acid Continuous e.g., 0 - 0.5 mM e.g., 0 - 10 mM Increases solubilization capacity in fed state [1]
BS/PL Ratio Continuous e.g., 5 - 11 e.g., 4 - 8 Affects micelle structure and properties [1]
Excipient Type Categorical e.g., PVP, HPMC, Chitosan, Mannitol e.g., PVP, HPMC, Chitosan, Mannitol Can increase or decrease solubility based on type and grade [1]

The workflow for this investigative process can be summarized as follows:

Start Define Solubility Problem DoE Design Experiment (DoE) Start->DoE Prep Prepare Media & Samples DoE->Prep Incubate Incubate to Equilibrium Prep->Incubate Analyze Analyze & Interpret Data Incubate->Analyze Decision Identify Optimal Conditions Analyze->Decision

Excipient Impact Analysis

Excipients can have unpredictable effects on solubility, making systematic testing essential [1].

  • Objective: To determine how formulation components affect drug solubility.
  • Protocol:
    • Select a range of excipients (e.g., polymers like PVP or HPMC; surfactants).
    • Prepare solubility media containing these excipients at two different concentrations.
    • Follow the equilibrium solubility protocol above.
    • Compare results against a control with no excipients.

Table 2: Potential Excipient Effects on a Poorly Soluble Drug

Excipient Example Impact (Based on Fenofibrate Study) Possible Mechanism
Polyvinylpyrrolidone (PVP) Significant solubility increase, especially in fasted state [1] Inhibition of precipitation / solubilization
Hydroxypropyl Methylcellulose (HPMC) Can significantly reduce solubility [1] May compete for incorporation into micelles
Chitosan Can significantly reduce solubility [1] Potential interaction with bile components
Mannitol No significant impact on solubility [1] No interaction with drug or micelles

Suggested Path Forward

  • Start with a DoE: Use the framework above to efficiently map Fuzlocillin's solubility landscape [1].
  • Explore Patent Literature: Search for "Fuzlocillin" OR "Fuzlocillin formulation" on patent databases like Google Patents for formulation clues [2].
  • Investigate Analogues: Research the formulation strategies for beta-lactam antibiotics or penicillin analogues, as they may share similar physicochemical properties.

References

optimizing Fuzlocillin experimental protocols

Author: Smolecule Technical Support Team. Date: February 2026

Azlocillin Experimental Protocols & Data

The tables below summarize key quantitative data and methodologies for working with Azlocillin, crucial for planning and troubleshooting experiments.

Table 1: Azlocillin Pharmacokinetic Profile in Neonates (Illustrative Data) This table provides baseline pharmacokinetic parameters, which are essential for designing in vivo studies and estimating effective concentrations for in vitro work [1].

Parameter Value (after 50 mg/kg IV dose) Context / Condition
Peak Serum Concentration ~200 μg/mL At the end of infusion [1]
Concentration at 1 hour ~100 μg/mL Post-dose [1]
Concentration at 5 hours ~50 μg/mL Post-dose [1]
Elimination Half-life ~2.5 hours In neonates [1]
Primary Excretion Route Urinary (unchanged) Majority of the dose [1]

Table 2: Azlocillin Antimicrobial Spectrum Understanding the spectrum of activity is fundamental for selecting the appropriate antibiotic for your infection models [1].

Bacterial Category Susceptibility / Activity
Gram-negative
  • Pseudomonas aeruginosa | Active (Piperacillin most active, then Azlocillin) [1] | | * Klebsiella pneumoniae | ~50% of isolates inhibited [1] | | * Proteus mirabilis | Active [1] | | * β-lactamase-producing Enterobacteriaceae | Not active (susceptible to hydrolysis) [1] | | Gram-positive | |

  • Penicillin-susceptible S. aureus, Streptococci | Good activity [1] | | * Enterococci | Active (unlike carbenicillin/ticarcillin) [1] | | Anaerobes | |

  • Bacteroides fragilis | Good activity [1] |

Table 3: Common Side Effects & Safety Monitoring Monitoring these parameters is critical for assessing compound toxicity in preclinical and clinical studies [2].

Category Potential Adverse Effects Recommended Monitoring
Gastrointestinal Nausea, vomiting, diarrhea [2] Clinical observation
Injection Site Pain, redness, swelling (IV administration) [2] Visual inspection
Hypersensitivity Rash, itching, swelling; severe dizziness/trouble breathing (anaphylaxis) [2] Patient history and clinical observation
Organ System Elevated liver enzymes, jaundice; impaired kidney function [2] Periodic liver & kidney function tests [2]
Hematologic Leukopenia (low WBC), thrombocytopenia (low platelets) [2] Regular blood cell counts [2]

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered challenges in antibiotic research, framed as FAQs.

  • FAQ: How can I prevent the inactivation of Aminoglycosides when using a combination therapy with Azlocillin?

    • Issue: Azlocillin, like other penicillins, can physically inactivate aminoglycosides (e.g., gentamicin) if mixed in the same solution, leading to loss of efficacy [1].
    • Solution: Administer Azlocillin and aminoglycosides in separate infusion bottles or at different times. Do not premix them in the same IV line [1].
  • FAQ: What could cause treatment failure or persistent infection in my animal model despite using Azlocillin?

    • Issue: The bacteria may have developed tolerance by forming "persister" cells, which are metabolically dormant and less susceptible to antibiotics [3].
    • Solution: Consider the unique promise of Azlocillin against Borrelia burgdorferi persister cells [3]. For other pathogens, evaluate drug penetration into the target tissue, ensure dosing regimens maintain serum levels above the MIC, and test for pre-existing antibiotic resistance [4].
  • FAQ: A subject in my study shows neurological symptoms after Azlocillin administration. What should I investigate?

    • Issue: Although rare, Azlocillin can potentially induce seizures or exacerbate neurological conditions [2].
    • Action: Immediately report the event. Review the subject's history for pre-existing seizures or neurological disorders. Consider that high doses or impaired renal function (reducing drug clearance) may increase this risk [2].

Visualizing Experimental Workflows with Graphviz

Creating clear diagrams is essential for documenting complex experimental protocols and signaling pathways. Below is an example of a DOT script for Graphviz that outlines a generic drug efficacy testing workflow in preclinical research.

Drug_Efficacy_Workflow Start Start Culture In Vitro Culture & MIC Assay Start->Culture Step 1 Animal Animal Model Infection Culture->Animal Step 2 Treat Drug Treatment Animal->Treat Step 3 Monitor Disease Monitoring Treat->Monitor Step 4 Analyze Tissue Analysis & Persister Assay Monitor->Analyze Step 5 Report Data Analysis & Reporting Analyze->Report Step 6

Title: Preclinical Workflow for Drug Efficacy

This script generates a flowchart that visually guides a researcher through key stages of a preclinical drug study, from initial in vitro tests to final data analysis.

References

A Researcher's Guide to Beta-Lactam Stability

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary stability challenges for beta-lactam antibiotics like Fuzlocillin and recommended countermeasures [1] [2] [3].

Problem Root Cause Recommended Solution
Loss of potency Hydrolysis of beta-lactam ring in aqueous solutions [3] Use freshly prepared solutions, control pH, avoid prolonged storage in solution [2]
Degradation in plasma/serum Enzyme-mediated degradation in biological matrices [1] Immediate plasma separation; freeze samples at -80°C; avoid repeated freeze-thaw cycles [1]
Inaccurate analytical results Degradation during analysis or from non-indicating methods [4] Develop a stability-indicating method (e.g., LC-UV/LC-MS) to separate drug from degradants [4]
Formation of degradation products Exposure to hydrolytic (acid/base) or oxidative stress [4] Understand degradation pathway; identify major degradants for quality control
Variable stability in infusion devices Temperature fluctuations during prolonged administration [2] Validate stability under real-use conditions (e.g., 24h at 33°C); consider buffered solutions [2]

Experimental Protocols for Stability Assessment

Here are detailed methodologies for conducting forced degradation studies and validating stability-indicating analytical methods, which are critical for investigating Fuzlocillin's stability profile.

Forced Degradation Studies

This protocol helps identify potential degradation products and understand the intrinsic stability of Fuzlocillin under various stress conditions [4].

  • Objective: To subject Fuzlocillin to hydrolytic, oxidative, thermal, and photolytic stress to generate degradation products and establish the stability-indicating power of the analytical method.
  • Materials:
    • Fuzlocillin reference standard
    • Hydrochloric Acid (0.1 M NaOH)
    • Hydrogen Peroxide (3% and 30%)
    • Photostability chamber
    • Thermal stability oven
    • HPLC system with UV or MS detector
  • Procedure:
    • Acidic/Basic Hydrolysis: Prepare a 1 mg/mL solution of Fuzlocillin. Treat separate aliquots with 0.1 M HCl and 0.1 M NaOH. Keep the solutions at 60-80°C for 30-60 minutes to accelerate degradation. Neutralize before analysis [4].
    • Oxidative Degradation: Treat a Fuzlocillin solution (1 mg/mL) with 3% H₂O₂ at room temperature for 30 minutes. For slower reactions, a higher concentration (e.g., 30%) may be used [4].
    • Photolytic Stress: Expose a solid sample and a solution of Fuzlocillin to visible and UV light (as per ICH Q1B guidelines) in a photostability chamber for a defined period (e.g., 1-2 million lux hours) [4].
    • Thermal Stress: Expose the solid drug substance to dry heat (e.g., 50-60°C) in an oven for several weeks to assess its stability in the solid state [4].
  • Analysis: Analyze all stressed samples using the HPLC method below. Compare the chromatograms with an unstressed standard to identify the degradation peaks.
Stability-Indicating HPLC Method Development and Validation

This method is designed to separate Fuzlocillin from its degradation products, ensuring accurate quantification of the intact drug [4].

  • Objective: To develop and validate a specific, accurate, and precise Liquid Chromatography (LC) method for quantifying Fuzlocillin in the presence of its degradants.
  • Chromatographic Conditions (Example - requires optimization):
    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
    • Mobile Phase: Gradient of Potassium Dihydrogen Phosphate Buffer (pH 5.0-7.0) and Acetonitrile
    • Flow Rate: 1.0 mL/min
    • Detection: UV detector at 220-280 nm (λmax for Fuzlocillin needs determination)
    • Injection Volume: 10-20 µL [4]
  • Method Validation Parameters:
    • Specificity: Verify that the method can separate Fuzlocillin from all known degradants and impurities (demonstrated using samples from forced degradation studies) [4].
    • Linearity: Prepare a series of standard solutions (e.g., 50-150% of target concentration) to demonstrate a linear response with a correlation coefficient (R²) > 0.999.
    • Accuracy: Perform recovery studies by spiking known amounts of Fuzlocillin into a placebo or blank matrix, targeting recoveries between 98-102%.
    • Precision: Assess repeatability (multiple injections of the same solution) and intermediate precision (different days, analysts) with %RSD < 2.0%.

The workflow for developing and applying these stability assessment methods is summarized below.

Start Start Stability Assessment FD Perform Forced Degradation Studies Start->FD HPLC Develop Stability-Indicating HPLC Method FD->HPLC Val Validate HPLC Method (Specificity, Linearity, etc.) HPLC->Val Analyze Analyze Stressed Samples and Identify Degradants Val->Analyze Validated Method Protocol Establish Final Storage and Handling Protocol Analyze->Protocol

Frequently Asked Questions (FAQs)

  • Q1: What is the most critical factor to control for Fuzlocillin stability in solution?

    • A1: Temperature is paramount [2]. For aqueous solutions, refrigeration (2-8°C) is typically suitable for short-term storage (24 hours), while freezing at -80°C is recommended for long-term storage. Elevated temperatures (>33°C) significantly accelerate degradation [2].
  • Q2: How should I handle biological samples (e.g., plasma) containing Fuzlocillin for PK/PD studies?

    • A2: Based on stability data for similar beta-lactams, immediately separate plasma from blood cells and freeze it at -80°C [1]. For long-term stability, samples can typically be stored at -80°C for up to 6-12 months, but this should be verified for Fuzlocillin [1].
  • Q3: Why is a "stability-indicating method" necessary, and can't I use a standard assay?

    • A3: A standard assay may co-elute degradants with the active drug, overestimating its concentration. A stability-indicating method is specifically validated to separate and accurately quantify Fuzlocillin in the presence of its degradation products, which is crucial for reliable stability data [4].
  • Q4: Can I use a buffered solution to improve Fuzlocillin's stability?

    • A4: Yes. The stability of beta-lactams is highly pH-dependent [2]. Using a buffered solution (e.g., phosphate or citrate buffer) to maintain the pH at the optimal stability point (often near neutral) can significantly reduce hydrolysis compared to unbuffered saline [2].

References

FAQ & Troubleshooting Guide for Antibiotic Resistance Research

Author: Smolecule Technical Support Team. Date: February 2026

This section addresses common challenges and questions researchers face when investigating resistance to fluoroquinolones, a class of antibiotics with well-documented resistance mechanisms that can serve as a model for other drugs [1].

Question Answer & Troubleshooting Steps Key Tools & Techniques

| What are the primary mechanisms of fluoroquinolone resistance? | Resistance arises from chromosomal mutations or plasmid-acquired genes [1].

  • Check for target mutations: Sequence QRDRs of gyrA, gyrB, parC, parE genes [1] [2].
  • Assess efflux pump activity: Use efflux pump inhibitors (e.g., CCCP) & compare MICs; check for qepA plasmid [1].
  • Test for plasmid-mediated resistance: PCR screen for qnr (target protection) & aac(6')-Ib-cr (drug modification) genes [1]. | Agar dilution/Microdilution, PCR, DNA Sequencing, EPI. | | Why are my bacterial survival samples showing extensive filamentation after FQ treatment? | This is indicative of the SOS response to DNA damage. It's not a failed experiment but a phenomenon to investigate [3].
  • Confirm SOS induction: Use a PrecA-gfp reporter; fluorescence indicates activation [3].
  • Monitor recovery with time-lapse microscopy: Track cell filamentation & division events post-treatment [3].
  • Investigate heritable consequences: Be aware that this stress response can accelerate development of resistance to FQs and other antibiotics [3]. | SOS Reporter (PrecA-gfp), Time-lapse Microscopy, DAPI staining. | | How can an AST intervention impact local resistance rates? | Antibiotic Stewardship Teams (AST) can enforce restrictive policies to great effect [4].
  • Implement a pre-authorization requirement for the antibiotic.
  • Monitor consumption in Defined Daily Doses (DDD) per 1000 patient-days.
  • Track resistance rates in key gram-negative bacilli before and after intervention. | Hospital AST, WHONET/ESAC-Net for DDD tracking, MIC testing. |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the FAQs and scientific literature.

Protocol for Determining Resistance Mechanisms in Streptococcus pneumoniae

This protocol, adapted from a study on fluoroquinolone-resistant pneumococci, outlines the steps from strain collection to genetic analysis [2].

  • Bacterial Strains and Susceptibility Tests:

    • Collect clinical isolates and confirm species using standard methods (e.g., optochin sensitivity, bile solubility).
    • Determine serotype via the quellung reaction.
    • Perform initial susceptibility screening using the agar-dilution method with ciprofloxacin (MIC > 4 µg/mL as a common breakpoint for resistance).
    • Confirm MICs in duplicate using a standardized microdilution method (e.g., Sensititre commercial plates) following CLSI (formerly NCCLS) guidelines.
    • Use S. pneumoniae ATCC 49619 as a quality control strain.
    • Test for a fluoroquinolone efflux phenotype using established methods [2].
  • Genetic Analysis of QRDRs:

    • Extract genomic DNA from resistant strains.
    • Amplify the Quinolone Resistance-Determining Regions (QRDRs) of gyrA, gyrB, parC, and parE genes by PCR. Example primers for gyrA are gyrA44 and gyrA170 [2].
    • Purify the PCR products.
    • Sequence the amplified fragments on both strands. Analyze sequences for mutations by comparing them to a susceptible reference strain (e.g., R6). Key mutations to look for include S81F/Y in GyrA and S79F in ParC [2].
  • Molecular Typing and Horizontal Transfer Investigation:

    • Use Pulsed-Field Gel Electrophoresis (PFGE) with SmaI restriction to compare genetic relatedness among resistant strains and international clones.
    • For suspected horizontal gene transfer from viridans streptococci, use Southern blot analysis with labeled parC and parE probes to identify mosaic gene structures [2].
Protocol for Investigating Persister-Mediated Resistance Development

This protocol, based on research in E. coli, examines how bacteria that survive antibiotic treatment (persisters) can contribute to the emergence of resistant mutants [3].

  • Preparation of Stationary-Phase Persisters:

    • Grow a culture of E. coli (e.g., MG1655) to stationary phase to enrich for persisters.
    • Treat the population with a high concentration of ofloxacin (e.g., 5 µg/mL for 5 hours) to kill non-persister cells.
    • Wash the cells to remove the antibiotic.
  • Monitoring SOS Response and Recovery:

    • Use a strain carrying an SOS-responsive fluorescent reporter (e.g., PrecA-gfp on a plasmid).
    • Mount the treated population on an agar pad for time-lapse fluorescence microscopy.
    • Image the cells over several hours as they recover. Track parameters such as:
      • Cell filamentation (phase contrast).
      • GFP fluorescence intensity (SOS induction).
      • Division events and microcolony formation.
  • Quantifying Mutant Frequency:

    • After recovery, plate the persister-derived population and an untreated control population onto selective media containing the antibiotic of interest (e.g., rifampicin, ofloxacin).
    • Calculate the frequency of resistant mutants (CFU on selective plate / total CFU).
    • To confirm the dependency on the SOS response, repeat the experiment using isogenic mutant strains (e.g., ΔrecA, ΔumuDC) [3].

Visualizing Resistance Mechanisms and Experimental Workflows

The following diagrams, created with Graphviz using the specified color palette, illustrate key concepts and workflows.

Fluoroquinolone Resistance Mechanisms

This diagram summarizes the primary mechanisms by which bacteria develop resistance to fluoroquinolone antibiotics [1].

SOS-Linked Resistance Workflow

This flowchart outlines the experimental workflow for investigating the link between antibiotic-induced SOS response and the development of heritable resistance [3].

SOS_Workflow Start Stationary-Phase Culture Treat Ofloxacin Treatment (Kills normal cells) Start->Treat Recover Wash & Recover (Persisters revive) Treat->Recover Image Time-Lapse Microscopy (Filamentation & SOS GFP) Recover->Image Plate Plate Recovered Population (on selective antibiotics) Image->Plate Result Quantify Resistant Mutants Plate->Result

I hope this structured technical resource provides a solid foundation for your support center. The principles and methods detailed here, particularly for fluoroquinolones, are often applicable to the study of other antibiotic classes.

References

Troubleshooting Guide: Improving Assay Reproducibility

Author: Smolecule Technical Support Team. Date: February 2026

Q: What are the most critical factors for ensuring my assay results are repeatable and reproducible?

A: Achieving high reproducibility requires strict standardization of all procedures, thorough reagent validation, and consistent environmental control. The core principle is to minimize variation at every step.

  • Action: Create and meticulously follow a detailed Standard Operating Procedure (SOP). Document everything, including reagent lot numbers, equipment calibration dates, and any deviations from the protocol.

Q: My results are inconsistent between runs, even with the same samples. What should I check first?

A: This often points to technical or reagent-related variability. Focus on validating your key reagents and equipment.

  • Action:
    • Reagent Validation: Ensure reagents are from the same, high-quality source and lot. Test new lots against old ones before full adoption [1].
    • Equipment Calibration: Regularly maintain and calibrate pipettes, analyzers, and spectrophotometers. In one study, adapting assays to automated analyzers (like the Sysmex CS2500 or STA-R) significantly improved consistency [2].
    • Technique: If the assay is manual, ensure all personnel are trained to the same standard to minimize operator-induced variation [3].

Q: How can I validate my assay's performance to ensure it is reliable?

A: Conduct rigorous validation experiments and document the performance metrics. The table below summarizes key parameters and their target values based on established guidelines [4] [2].

Parameter Description Target Value Citation
Repeatability Precision under the same conditions (within-run) Coefficient of Variation (CV) < 5-10% [3] [2]
Reproducibility Precision across different days, operators, or labs (between-run) CV < 6-7% [3] [2]
Accuracy/Recovery Closeness of measured value to true value Recovery within 100% ± 25% [2]

Experimental Protocol for a Model Bioassay

This protocol is adapted from methodologies used in studies of β-lactam antibiotics and chromogenic assays, which share similarities with Fuzlocillin's properties [1] [2].

Standard Operating Procedure (SOP) for a Microtiter Plate-Based Bioassay

1. Principle: A chromogenic or fluorogenic reaction is used to measure the biological activity of the compound. The intensity of the signal produced is proportional to the activity and is measured spectrophotometrically or fluorometrically.

2. Materials:

  • Test Compound: Fuzlocillin (reference standard and samples).
  • Substrate: A suitable chromogenic/fluorogenic substrate. Studies emphasize using substrates with high sensitivity and appropriate kinetic parameters for your target [1].
  • Buffer: A well-defined assay buffer (e.g., phosphate-buffered saline, pH 7.4).
  • Microtiter Plate: 96-well, clear or black, depending on the detection method.
  • Plate Reader: A calibrated spectrophotometer or fluorometer.

3. Equipment Workflow: The following diagram illustrates the core steps for running the assay on an automated system, a key factor for reproducibility.

G start Start Assay prep Reagent Preparation and Validation start->prep SOP Followed load Automated Plate Loading prep->load Pre-validated Reagents incubate Incubation load->incubate Precise Volumes read Signal Detection (Spectrophotometer/Fluorometer) incubate->read Fixed Time/Temp analyze Data Analysis read->analyze Raw Data end Result Validation analyze->end Compared to Controls

4. Procedure: 1. Preparation: Dilute all reagents, including Fuzlocillin standards and samples, to the working concentration in the assay buffer. Prepare the substrate solution fresh. 2. Plate Setup: Using automated pipetting or a liquid handler, add the specified volumes of buffer, standard/sample, and substrate to the plate wells. Include appropriate controls (blanks, positive controls). 3. Reaction: Incubate the plate at a constant temperature (e.g., 37°C) for a fixed period. 4. Detection: Measure the absorbance or fluorescence at the predetermined wavelength using the plate reader. 5. Analysis: Calculate the activity of unknown samples by interpolating from the standard curve.

Technical FAQs for Complex Workflows

Q: How can I adapt an existing manual assay for an automated analyzer to improve reproducibility?

A: The process involves method translation and validation on the new platform. A study on Factor IX chromogenic assays successfully adapted manual kits for Stago and Sysmex automated coagulation analyzers [2]. The key steps are:

  • Protocol Programming: Translate the manual steps into the analyzer's protocol language.
  • Precision Testing: Run multiple replicates of the same sample to determine the repeatability (within-run CV) and reproducibility (between-run CV) on the new system. Target a CV of less than 6.7% is a good benchmark [2].
  • Recovery Validation: Spike a known quantity of the analyte into a sample matrix and ensure the automated assay recovers between 75-125% of the expected value [2].

References

Fuzlocillin experimental failure analysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q: What is the fundamental antibacterial activity of azlocillin?

    • A: Azlocillin is an acylureido penicillin that works by inhibiting bacterial cell wall synthesis [1]. It is particularly important for the management of complex gram-negative infections, especially those caused by Pseudomonas species [2] [3]. Its activity is compromised against bacteria that produce β-lactamase enzymes [4].
  • Q: My experimental results show sub-therapeutic drug levels. What are the key pharmacokinetic parameters I should verify?

    • A: Azlocillin exhibits dose-dependent pharmacokinetics [2]. Key parameters to check include the elimination half-life, which is highly dependent on renal function, and the volume of distribution. The tables below summarize critical pharmacokinetic and dosing data from studies.

    Table 1: Key Pharmacokinetic Parameters of Azlocillin in Subjects with Normal Renal Function [5]

    | Parameter | 30 mg/kg IV Bolus | 80 mg/kg IV Infusion (30-min) | | :--- | :--- | :--- | | Distribution Half-Life (T1/2α) | 0.11 h | - | | Elimination Half-Life (T1/2β) | 0.89 h | 1.11 h | | Volume of Central Compartment (VC) | 7.36 L/1.73 m² | - | | Apparent Volume of Distribution (Vdss) | 14.15 L/1.73 m² | - | | Serum Clearance (CS) | 215.0 mL/min/1.73 m² | 152.9 mL/min/1.73 m² | | Renal Clearance (CR) | 145.2 mL/min/1.73 m² | 94.1 mL/min/1.73 m² | | Urinary Recovery (24h) | 61.8 - 69.6% | - |

    Table 2: Azlocillin Elimination Half-Life in Renal Impairment (after 80 mg/kg IV dose) [5]

    | Renal Function Group (Creatinine Clearance) | Mean Elimination Half-Life (T1/2β) | | :--- | :--- | | Normal | ~1.11 h | | 30 - 50 mL/min/1.73 m² | 2.03 h | | 10 - 30 mL/min/1.73 m² | 4.01 h | | <10 mL/min/1.73 m² | 5.66 h | | On Hemodialysis | 2.81 h |

  • Q: I am investigating azlocillin for a new indication. What is a referenced experimental protocol?

    • A: A 2020 study in Scientific Reports investigated azlocillin against Borrelia burgdorferi (Lyme disease) [6]. The methodology below can serve as a template for in vitro efficacy studies.
    • Objective: Assess the potency of azlocillin against both log-phase and stationary-phase cultures to identify effective concentrations against drug-tolerant persisters [6].
    • Materials:
      • Bacterial cultures (e.g., B. burgdorferi sensu stricto JLB31).
      • Azlocillin, doxycycline, cefotaxime, and mitomycin C (positive control).
      • BSK-II culture medium and agarose plates for Colony Forming Unit (CFU) counts.
    • Method:
      • Culture Preparation: Grow B. burgdorferi to late log phase (approx. 10⁶ cells/mL) and stationary phase (7-10 days old).
      • Drug Exposure: Treat cultures with azlocillin across a dose range (e.g., 2.5-80 µg/mL) for a defined period.
      • Viability Assay: Determine viability by performing CFU counts on BSK-II agarose plates after drug exposure.
      • Data Analysis: Compare CFUs from treated samples to untreated controls to calculate the percentage of bacteria killed.
  • Q: Why might my combination therapy with an aminoglycoside be failing in an in vitro model?

    • A: A known physicochemical interaction occurs when aminoglycosides (like gentamicin) are mixed with penicillins (including azlocillin) in the same infusion solution, leading to a significant loss of aminoglycoside activity [4] [3]. The extent of inactivation depends on penicillin concentration, contact time, and temperature. Troubleshooting step: Administer the drugs separately to avoid physical mixture before administration.

Experimental Workflow & Troubleshooting

For a typical in vitro drug efficacy experiment, the following workflow and logical troubleshooting guide can be applied. You can use this diagram to identify potential points of failure in your experimental process.

experimental_workflow cluster_troubleshoot Troubleshooting Path start Start: Define Experimental Objective prep Culture Preparation start->prep dosing Drug Dosing & Exposure prep->dosing assay Viability/Potency Assay dosing->assay analysis Data Analysis assay->analysis result Result Interpretation analysis->result low_effect Unexpectedly Low Effect analysis->low_effect high_variance High Data Variance analysis->high_variance irreproducible Irreproducible Results analysis->irreproducible check_culture Check Culture Health & Purity (Confirm growth phase, contamination) low_effect->check_culture check_drug Verify Drug Integrity & Concentration (Check solubility, storage conditions) low_effect->check_drug check_pk Review Pharmacokinetic Parameters (e.g., half-life, protein binding) low_effect->check_pk high_variance->check_culture check_assay Validate Assay Conditions & Controls (Confirm positive/negative controls work) high_variance->check_assay irreproducible->check_drug irreproducible->check_assay

Based on the workflow above, here is a structured guide for diagnosing common experimental issues:

Observed Problem Potential Root Cause Corrective Action
Low or No Drug Effect Degraded or inaccurate drug concentration; incorrect solvent. Verify drug source, prepare fresh stock solutions, confirm solubility and storage conditions (-20°C, desiccated).
Non-representative bacterial growth phase (e.g., testing only log-phase). Use both log-phase and stationary-phase cultures to assess activity against persisters [6].
High Variability Between Replicates Inconsistent culture preparation or cell counting. Standardize inoculum size and ensure culture is in the desired growth phase at experiment start.
Unreliable viability assay (e.g., inconsistent plating for CFU). Include internal controls and validate assay protocol with a reference antibiotic.
Results Not Reproducible Undetected contamination in bacterial stocks. Re-authenticate cell lines or bacterial strains and check for contamination (e.g., mycoplasma).
Flawed experimental design (e.g., insufficient n, missing controls). Include a full set of controls: vehicle control, positive control (e.g., mitomycin C) [6], and reference drug control (e.g., doxycycline).

Important Considerations for Researchers

  • Renal Function is Critical: Dosage adjustment is absolutely necessary in models of renal impairment, as the elimination half-life of azlocillin increases significantly with declining renal function [5].
  • Drug Interactions: Be cautious of combining azlocillin with aminoglycosides like gentamicin in in vitro systems, as direct mixing can inactivate the aminoglycoside [4] [3].
  • Emerging Research: Recent studies propose azlocillin as a potential candidate against drug-tolerant persisters of Borrelia burgdorferi, showing complete eradication of stationary-phase cultures at 20 µg/mL, a effect not seen with doxycycline [6].

References

Fuzlocillin Stability: Key Questions Answered

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common stability-related questions for research professionals.

  • What are the recommended long-term storage conditions for Fuzlocillin? For long-term storage of solid Fuzlocillin (API or finished product), -70°C is strongly recommended to ensure optimal stability over extended periods [1]. While short-term storage at -20°C may be possible, the stability of many beta-lactams is more consistently guaranteed at -70°C [1].

  • What is the stability of Fuzlocillin in solution? Fuzlocillin in solution is susceptible to degradation. General guidance for related beta-lactams suggests:

    • Refrigerated (2-8°C): Analyze within 2-3 days [1].
    • Room Temperature: Instability is typically observed after 6-12 hours [1].
    • Frozen at -20°C: Stability is generally limited to 1-3 weeks [1]. Conduct solution stability studies under your specific conditions (concentration, solvent, pH) to generate definitive data.
  • Which degradation pathways are most critical for Fuzlocillin? As a penicillin, Fuzlocillin is highly susceptible to hydrolysis and susceptible to oxidation and photolysis [2]. Forced degradation studies should prioritize these pathways to identify major degradation products and establish stability-indicating methods.

Stability Data for Related Antibiotics

The table below summarizes stability data for antipseudomonal penicillins from a systematic review, which can inform expectations for Fuzlocillin [3].

Drug Stability at "Room Temperature" (≥20°C) Stability in "Warmer Climates" (≥34°C) Key Limitations & Notes
Piperacillin (± Tazobactam) Conflicting data; stability demonstrated in some studies for 12-24 hours. Insufficient data to confirm stability. Data are conflicting for room temperature; high-temperature stability is not proven [1] [3].
Ticarcillin (± Clavulanate) Stability demonstrated for 12-24 hours at 20-25°C. Insufficient data to confirm stability. Lacks sufficient data for warmer climates [3].
Flucloxacillin (Buffered) Stability demonstrated for 24 hours at 25°C. Stability demonstrated for 24 hours at 35°C. One of the few drugs with data supporting use in warmer conditions; buffered solution required [3].
Benzylpenicillin (Buffered) Stability demonstrated for 24 hours at 25°C. Stability demonstrated for 24 hours at 35°C. Similar to flucloxacillin, buffered solution is key to stability at higher temperatures [3].

Experimental Protocols for Stability Testing

Forced Degradation Studies

Forced degradation (stress testing) helps identify degradation products and pathways, and validates stability-indicating methods [2].

Objective: To establish degradation pathways and validate the stability-indicating nature of analytical methods [2].

Workflow Overview: The following diagram outlines the key stages in a forced degradation study.

FDWorkflow Start Start Define Objectives & Conditions Define Objectives & Conditions Start->Define Objectives & Conditions Prepare Drug Solution Prepare Drug Solution Define Objectives & Conditions->Prepare Drug Solution Apply Stress Conditions Apply Stress Conditions Prepare Drug Solution->Apply Stress Conditions Analyze Samples Analyze Samples Apply Stress Conditions->Analyze Samples Identify Degradants & Pathways Identify Degradants & Pathways Analyze Samples->Identify Degradants & Pathways Validate Analytical Method Validate Analytical Method Identify Degradants & Pathways->Validate Analytical Method End End Validate Analytical Method->End

Detailed Methodology:

  • Sample Preparation:

    • Prepare a solution of Fuzlocillin at a concentration of ~1 mg/mL in an appropriate solvent [2]. Testing at the expected formulation concentration is also advised.
  • Stress Conditions: Expose the sample to the following conditions and monitor degradation over multiple time points (e.g., 1, 3, 5 days) to achieve 5-20% degradation [2].

    | Stress Condition | Recommended Parameters | | :--- | :--- | | Acid Hydrolysis | 0.1 M HCl, at 40-60°C [2]. | | Base Hydrolysis | 0.1 M NaOH, at 40-60°C [2]. | | Oxidation | 3% H₂O₂, at 25-60°C [2]. | | Thermal Degradation | Solid and/or solution states at 60-80°C [2]. | | Photolysis | Expose to light output meeting ICH Q1B guidelines (UV and visible) [2]. |

  • Analysis:

    • Use HPLC-MS for separation, identification, and quantification of degradation products.
    • The method should effectively separate the parent drug from its degradants and demonstrate specificity [2].
Preanalytical Stability Profiling

This protocol determines how handling affects Fuzlocillin in biological matrices (e.g., plasma, serum) for TDM studies [1].

Objective: To determine the maximum allowable time between sample collection and analysis under various storage conditions.

Workflow Overview: The flowchart below illustrates the stability assessment process for preanalytical samples.

Detailed Methodology:

  • Sample Preparation: Spike blank biological matrix (e.g., human plasma) with a known concentration of Fuzlocillin.

  • Storage Conditions: Prepare aliquots and store them under the following conditions:

    • Room Temperature (e.g., 20-25°C)
    • Refrigerated (2-8°C)
    • Frozen (-20°C and -70°C)
  • Analysis:

    • Analyze aliquots in triplicate at multiple time points (e.g., 0, 6, 12, 24, 48 hours for RT; 1, 2, 3, 7 days for refrigerated; 1, 2, 3, 4 weeks for frozen).
    • Compare the measured concentration at each time point (C~t~) to the initial concentration (C~0~). Stability is typically defined as ≥90% of the initial concentration remaining [3].

Troubleshooting Common Stability Issues

  • Rapid Degradation in Solution:

    • Cause: Likely due to hydrolysis. Beta-lactam rings are highly susceptible to water and pH extremes [1] [2].
    • Solution: Minimize the time in solution. Use a controlled, slightly acidic pH buffer if compatible. Freeze immediately after preparation if not used promptly, and consider lyophilization for long-term storage of the solid form [4].
  • Low Degradation in Forced Studies:

    • Cause: The chosen stress conditions are too mild [2].
    • Solution: Systematically increase stress severity (e.g., higher temperature, stronger acid/base, longer duration) until 5-20% degradation is achieved.
  • Conflicting or Poor Reproducibility in Stability Data:

    • Cause: Inconsistent sample handling, storage, or small changes in formulation (e.g., buffer composition) can dramatically impact stability [3].
    • Solution: Meticulously document and control all parameters. For biological matrices, note that studies focused solely on preanalytical stability often report poorer stability than those conducted as part of method validation [1].
  • Lack of Stability Data for High-Temperature Climates:

    • Cause: This is a known gap in the literature for many antibiotics [3].
    • Solution: If your research or drug product is intended for use in warm climates, you must generate sequential stability data: refrigerate the prepared solution for up to 7 days, followed by a "run-out" period at the target high temperature (e.g., 34°C or higher) [3].

References

Troubleshooting MIC Determination for Beta-Lactam Antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines common issues, their potential causes, and solutions based on standard methods for broth microdilution MIC tests.

Issue Potential Causes Recommended Solutions
High MIC Variation/Poor Reproducibility Inoculum size inaccuracy; antibiotic degradation; improper reading of endpoints [1]. Standardize inoculum prep (e.g., spectrophotometer); use fresh antibiotic stocks; use a microplate reader for objective endpoint determination [2] [3].
Trailing Endpoints or Skipped Wells Inoculum density issues; beta-lactamase activity; solvent effects [4]. Confirm inoculum density (e.g., ~5x10^5 CFU/mL); use proper antibiotic solvents per CLSI guidelines [4] [3].
No Bacterial Growth in Control Wells Contaminated media; non-viible inoculum; incorrect incubation conditions [4]. Test media sterility; check culture viability on agar plates; verify incubation temperature and atmosphere [4].
Unexpectedly Low MICs (False Susceptibility) Under-prepared inoculum; antibiotic concentration error; degraded medium components [1]. Re-standardize inoculum density; verify antibiotic stock solution preparation and serial dilution technique; use fresh, quality-controlled media [4] [3].
Unexpectedly High MICs (False Resistance) Over-prepared inoculum; improper medium pH/cation content; evaporation during incubation [4]. Re-standardize inoculum density; use CLSI-recommended cation-adjusted Mueller-Hinton broth; seal plates to prevent evaporation [4] [2].

Standard Broth Microdilution Protocol for Reference

This is a generalized protocol based on CLSI and EUCAST standards [4] [3]. You should validate and adjust it specifically for Fuzlocillin.

  • Prepare Antibiotic Stock Solution:

    • Dissolve Fuzlocillin powder in an appropriate solvent. Common solvents for beta-lactams are water or phosphate buffer [4]. Verify the correct solvent for Fuzlocillin's stability.
    • Create a high-concentration stock solution (e.g., 10 mg/mL or higher). Aliquot and store frozen if the antibiotic is unstable [3].
  • Prepare Serial Dilutions:

    • Perform two-fold serial dilutions of the antibiotic in a broth medium, typically cation-adjusted Mueller-Hinton broth (CA-MHB), across the wells of a microtiter plate [2] [3].
    • Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only).
  • Prepare Inoculum:

    • Grow the test bacterial strain to log phase.
    • Adjust the turbidity of the bacterial suspension to a standard density (e.g., 0.5 McFarland standard), which equals approximately 1-2 x 10^8 CFU/mL.
    • Further dilute this suspension in broth to achieve a final inoculum density of ~5 x 10^5 CFU/mL in each test well [4] [3].
  • Inoculate and Incubate:

    • Add the diluted inoculum to all wells of the microtiter plate except the sterility control.
    • Incubate the plate under optimal conditions for the test organism (typically 35±2°C for 16-20 hours) [4].
  • Read and Interpret MIC:

    • The MIC is the lowest concentration of antibiotic that completely inhibits visible growth of the organism [4].
    • For objective and high-throughput results, use a microplate reader to measure the optical density (e.g., OD600) instead of relying on visual inspection [2].

Experimental Workflow for MIC Determination

The diagram below maps the core workflow and highlights key control points for a reliable MIC test.

mic_workflow Start Start MIC Determination Prep Preparation Phase Start->Prep Stock Prepare Antibiotic Stock Prep->Stock Medium Prepare Culture Medium Prep->Medium Inoculum Standardize Bacterial Inoculum Prep->Inoculum Dilution Perform Serial Dilutions Stock->Dilution Medium->Dilution Inoculate Inoculate Plate Inoculum->Inoculate Execute Execution Phase Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read Read & Record Growth Incubate->Read Analyze Analysis Phase Calculate Determine MIC Value Read->Calculate ControlPoints Key Control Points CP1 ✓ Confirm solvent/diluent ✓ Verify stock concentration ControlPoints->CP1 CP2 ✓ Use CA-MHB for gram-negatives ✓ Check pH and cation levels ControlPoints->CP2 CP3 ✓ Confirm turbidity standard ✓ Verify final density (~5e5 CFU/mL) ControlPoints->CP3 CP4 ✓ Include growth control well ✓ Include sterility control well ControlPoints->CP4 CP5 ✓ Use microplate reader for objective measurement ControlPoints->CP5

Guidance for Your Research on Fuzlocillin

Since "Fuzlocillin" is not a standard antibiotic name in current literature, your work might involve a novel compound or a local naming convention. Here are steps to move forward:

  • Consult Foundational Resources: For the most current and detailed methodology, always refer directly to the latest editions of the CLSI "M100" performance standards [5] or EUCAST guidelines.
  • Establish Baselines with Controls: When working with a less-characterized antibiotic, consistently using quality control reference strains is crucial. Their expected MIC ranges help validate that your test system is functioning correctly.
  • Investigate the Compound's Properties: The stability, optimal solvent, and storage conditions for Fuzlocillin will be critical. You may need to perform initial stability tests to establish a reliable assay protocol.

References

Fuzlocillin research methodology optimization

Author: Smolecule Technical Support Team. Date: February 2026

Azlocillin Research Methodology Guide

This guide addresses common methodological challenges in antibacterial research, using studies on Azlocillin as a model.

  • FAQ 1: How can I optimize assays for evaluating efficacy against drug-tolerant bacterial persisters?

    • Challenge: Standard susceptibility assays often fail against dormant, drug-tolerant persister cells, which are linked to chronic or recurrent infections.
    • Solution: Employ a modified plating and CFU counting method to accurately quantify the reduction in viable persister cells after antibiotic treatment [1].
    • Optimized Protocol:
      • Culture & Treatment: Grow bacterial cultures to the late log phase (for regular cells) or to the stationary phase (7-10 days old, enriched for persisters). Treat these cultures with your antibiotic (e.g., Azlocillin) across a range of concentrations for a defined period [1].
      • Viability Assessment: After treatment, serially dilute the cultures in fresh media. Plate these dilutions onto semisolid agar plates suitable for colony growth [1].
      • Quantification: Incubate plates and count the resulting Colony Forming Units (CFUs). The complete eradication of persisters is confirmed by a 100% reduction in CFUs in the treated sample compared to the control [1].
    • Troubleshooting Tip: For generating doxycycline-tolerant persisters, expose log or stationary phase cultures to doxycycline at concentrations around the human maximum drug concentration (Cmax, 2.5–5.0 μg/ml) for several days. The surviving population will be enriched with persisters for subsequent testing [1].
  • FAQ 2: What is a robust method to test combination therapies or conjugated compounds?

    • Challenge: Testing the enhanced efficacy of antibiotic conjugates (e.g., with nanoparticles) requires a multi-step synthesis and multiple validation assays.
    • Solution: A well-established protocol for conjugating Azlocillin with Silver Nanoparticles (AgNPs) and evaluating the resulting compound's activity [2].
    • Optimized Protocol:
      • Chemical Conjugation:
        • Attach a linker molecule (like 8-amino-1-octanol) to Azlocillin.
        • Convert the linker to a thiol-containing form (azlocillin-mercaptooctyl) for binding to nanoparticles.
        • Coat AgNPs with glutathione (GSH).
        • Conjugate the thiol-containing azlocillin with the GSH-coated AgNPs to create the final complex (azlocillin–AgNPs) [2].
      • Efficacy Testing:
        • Use the well diffusion agar method for an initial activity screening.
        • Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using a macro-dilution method in broth culture to get precise quantitative data [2].
  • FAQ 3: How do I determine the optimal dosage for in vivo animal studies?

    • Challenge: Translating in vitro efficacy to in vivo models requires understanding the drug's pharmacokinetics (PK).
    • Solution: Consult existing pharmacokinetic data from animal or human studies to establish a baseline. The table below summarizes key PK parameters for Azlocillin from human studies, which can inform initial dosing strategies in animal models [3].
Table: Key Pharmacokinetic Parameters of Azlocillin
Parameter Value Description / Context
Peak Serum Concentration (Cmax) ~200 μg/mL Achieved at the end of a 50 mg/kg intravenous infusion [3].
Concentration at 1 Hour ~100 μg/mL Shows the initial distribution phase [3].
Concentration at 5 Hours ~50 μg/mL Indicates the drug's staying power in the system [3].
Elimination Half-life ~2.5 hours The time it takes for the plasma concentration to reduce by half [3].
Primary Elimination Route Renal (Urinary) Excretion Most of the drug is cleared unchanged by the kidneys [3].

Experimental Workflow Visualizations

The following diagrams outline the core experimental processes discussed in the FAQs.

Diagram 1: Persister Cell Efficacy Assay

This workflow shows the key steps for evaluating antibiotic efficacy against drug-tolerant bacterial persisters.

Start Start Experiment Culture Culture Bacteria to Late Log / Stationary Phase Start->Culture Treat Treat with Antibiotic (Multiple Concentrations) Culture->Treat Plate Plate onto Semi-solid Agar Treat->Plate Incubate Incubate Plates Plate->Incubate Count Count Colonies (CFUs) Incubate->Count Analyze Analyze % Killing vs. Control Count->Analyze End End Analyze->End

Diagram 2: Azlocillin-Silver Nanoparticle Conjugation

This flowchart illustrates the multi-step chemical process for creating Azlocillin conjugated with silver nanoparticles.

Start Start Conjugation A Bind 8-amino-1-octanol linker to Azlocillin Start->A B Convert to Mesylate Compound A->B C Convert to Thiol (Mercaptooctyl) Compound B->C D Coat AgNPs with Glutathione (GSH) C->D E Conjugate Thiol-Azlocillin with GSH-AgNPs D->E F Purify Conjugate (Centrifugation) E->F End Final Product: Azlocillin-AgNP Conjugate F->End

References

Fuzlocillin comparative efficacy studies

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Efficacy of Azlocillin

The table below summarizes the key findings from recent studies on Azlocillin's performance against various bacterial targets.

Bacterial Target Comparator Antibiotic(s) Key Efficacy Findings Experimental Data / Source

| Borrelia burgdorferi (Lyme disease persisters) | Doxycycline, Cefotaxime | - Azlocillin at 2.5 μg/ml completely killed log-phase B. burgdorferi. [1]

  • Azlocillin at 20 μg/ml completely killed stationary-phase persisters, which are more drug-tolerant. [1]
  • Effectively killed doxycycline-tolerant B. burgdorferi. [1] | In vitro culture; viability measured by colony-forming unit (CFU) counts. [1] | | Pseudomonas aeruginosa | Silver Nanoparticles (AgNPs) alone, Azlocillin alone | - Azlocillin conjugated with AgNPs showed a considerably enhanced antibacterial effect compared to Azlocillin alone or AgNPs alone. [2] | In vitro (well diffusion agar, MIC/MBC) & in vivo (mouse model). [2] |

Detailed Experimental Protocols

To assist in evaluating or replicating these findings, here is a detailed breakdown of the key methodologies used in the cited studies.

Protocol for Anti-Borrelia Efficacy Study [1]
  • Study Design: In vitro assessment of antibacterial activity against both log-phase and stationary-phase cultures of Borrelia burgdorferi.
  • Bacterial Strains: B. burgdorferi sensu stricto JLB31.
  • Culture Medium: Barbour-Stoenner-Kelly (BSK-II) medium.
  • Treatment Groups: Cultures were treated with a range of concentrations of Azlocillin, Cefotaxime, and Doxycycline. Mitomycin C was used as a positive control for killing.
  • Viability Assessment: The primary method for determining bacterial survival was the semisolid plating method. After antibiotic treatment, bacterial suspensions were plated in BSK-II agarose medium and incubated. The number of viable cells was quantified by counting colony-forming units (CFUs).
  • Data Analysis: Dose-response curves were generated to determine the minimum concentrations required for complete eradication.
Protocol for Anti-Pseudomonas Conjugate Study [2]
  • Study Design: Evaluation of the enhanced antibacterial activity of a synthesized Azlocillin-Silver nanoparticle (AgNP) conjugate.
  • Conjugate Synthesis: Azlocillin was chemically conjugated to AgNPs using a multi-step process involving an 8-amino-1-octanol linker, conversion to a methanesulfonate intermediate, and final reaction to form a thiol-containing compound that binds to glutathione-coated AgNPs. [2]
  • Antibacterial Testing:
    • Well Diffusion Assay: Solutions of the conjugate, Azlocillin alone, AgNPs alone, and a physical mixture of Azlocillin and AgNPs were added to wells in Mueller-Hinton agar plates inoculated with P. aeruginosa. The zone of growth inhibition around each well was measured after incubation.
    • Minimum Inhibitory/Bactericidal Concentration (MIC/MBC): A macro-dilution method was used in Mueller-Hinton broth. The MIC was the lowest concentration that prevented visible growth, and the MBC was the lowest concentration that killed ≥99.9% of the initial inoculum.
  • In vivo Validation: The efficacy of the conjugate was further confirmed in a BALB/c mouse model of P. aeruginosa infection. [2]

Experimental Workflow for Anti-Borrelia Study

The diagram below visualizes the key experimental workflow used to evaluate Azlocillin's efficacy against Borrelia burgdorferi. [1]

Start Inoculate B. burgdorferi in BSK-II Medium A Grow to Target Phase (Log or Stationary) Start->A B Treat with Antibiotics (Azlocillin, Doxycycline, etc.) A->B C Plate Treated Culture in BSK-II Agarose B->C D Incubate Plates C->D End Count Colony Forming Units (CFUs) for Viability Assessment D->End

Interpretation and Application of Findings

For researchers and drug development professionals, these findings highlight several important points:

  • Repurposing Potential: The strong activity of Azlocillin against hard-to-kill bacterial persisters of B. burgdorferi suggests it is a promising candidate for drug repurposing, particularly for conditions like Post-Treatment Lyme Disease Syndrome (PTLDS) where current therapies are insufficient. [1]
  • Synergistic Formulations: The enhanced effect of Azlocillin when conjugated with silver nanoparticles demonstrates a viable strategy to overcome bacterial resistance and improve the efficacy of existing antibiotics, especially against challenging pathogens like Pseudomonas aeruginosa. [2]
  • Focus on Persisters: The experimental protocols emphasize the importance of testing antibiotics against stationary-phase cultures and pre-treated persister cells, as these models are more clinically relevant for chronic and relapsing infections than standard log-phase tests.

Suggestions for Further Research

To build a more comprehensive comparison guide, you may need to:

  • Verify the compound name "Fuzlocillin" in your internal documentation, as it is not listed in standard scientific databases.
  • Explore broader literature on Azlocillin for other indications to fully map its efficacy profile against a wider range of bacterial pathogens.
  • Investigate head-to-head clinical studies comparing Azlocillin to other anti-pseudomonal penicillins which were not covered in the available search results.

References

Antibiotic Comparison: Amoxicillin vs. Clarithromycin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics, mechanisms, and clinical data for amoxicillin and clarithromycin.

Feature Amoxicillin Clarithromycin
Drug Class Penicillin-type beta-lactam [1] Macrolide [2]
Mechanism of Action Bactericidal; inhibits bacterial cell wall synthesis [2]. Bacteriostatic/Bactericidal; inhibits protein synthesis by binding to the 50S ribosomal subunit [3] [2].
Primary Indications Broad-spectrum; various bacterial infections [1]. Respiratory tract infections, H. pylori eradication, MAC prophylaxis [2].
Spectrum of Activity Many Gram-positive and some Gram-negative bacteria [4]. Gram-positives, some Gram-negatives (e.g., H. influenzae), atypicals [3] [2].
Clinical Efficacy (in CAP) No strong evidence of difference in clinical resolution vs. other antibiotics (OR: 0.88; 95% CI: 0.56-1.38) [5]. Similar clinical success to amoxicillin in LRTI; time to normal activities: 5-6 days for both [6].
Susceptibility in sCAP AMC susceptibility: 90.9% in patients without recent antibiotic use [4]. Not directly comparable; often used in combination regimens for severe CAP [7].
Key Metabolic Pathway Not predominantly CYP450 [8]. Hepatic, predominantly CYP3A4 [2].
Common Side Effects Rash [1]. Gastrointestinal discomfort, abnormal taste [2].
Drug Interaction Potential Lower potential for CYP-mediated interactions [8]. High; strong CYP3A4 inhibitor & substrate; many clinically significant interactions [2] [8].
FDA-Recognized STIC Yes [9]. Yes [9].

Experimental Data and Methodologies

For researchers, the validity of a comparison hinges on robust experimental design. The data in the table above is derived from several types of clinical studies.

  • Randomized Clinical Trials (RCTs): The conclusion that amoxicillin and clarithromycin are equally effective for lower respiratory tract infections comes from a single-blind, randomized trial where patients were allocated to either treatment and outcomes like symptom resolution and return to normal activities were measured [6].
  • Systematic Reviews & Meta-Analyses: The data on community-acquired pneumonia (CAP) treatment comes from a systematic review that pooled data from multiple RCTs. It used statistical models (random effects and fixed effects logistic regression) to calculate a pooled odds ratio (OR) for clinical resolution, with a confidence interval (CI) to indicate precision [5].
  • In Vitro Susceptibility Testing: The susceptibility data for amoxicillin-clavulanate (AMC) is based on laboratory standards. Bacterial isolates from patients were tested against antibiotics, and the minimum inhibitory concentration (MIC) was determined. The percentage of isolates deemed "susceptible" is reported according to interpretive criteria (breakpoints) recognized by the FDA from organizations like the Clinical and Laboratory Standards Institute (CLSI) [4] [9].

Mechanistic Pathways and Workflow

The fundamental difference between these antibiotics lies in their mechanisms of action, which directly influences their spectrum of activity and bactericidal properties. The following diagram illustrates their distinct molecular targets and effects.

G Molecular Mechanisms of Amoxicillin and Clarithromycin cluster_ab Antibiotic Action cluster_amox_path Amoxicillin: Cell Wall Synthesis Inhibition cluster_clar_path Clarithromycin: Protein Synthesis Inhibition Start Administered Antibiotic Amox Amoxicillin (Penicillin) Start->Amox Clar Clarithromycin (Macrolide) Start->Clar A_Target Penicillin-Binding Proteins (PBPs) Amox->A_Target Binds to PBPs C_Target 50S Subunit of the Bacterial Ribosome Clar->C_Target Binds to A_Effect Final Transpeptidation Step in Cell Wall Synthesis A_Target->A_Effect Inhibits A_Outcome Cell Lysis and Death (Bactericidal) A_Effect->A_Outcome Leads to C_Effect Ribosomal Translocation and Peptide Chain Elongation C_Target->C_Effect Blocks C_Outcome Inhibition of Protein Synthesis (Primarily Bacteriostatic) C_Effect->C_Outcome Results in

Interpretation and Strategic Considerations

When evaluating antibiotic options, beyond direct efficacy, several factors are critical for research and development.

  • Ecological Impact and Stewardship: Amoxicillin and amoxicillin-clavulanate are classified as "Access" drugs in the WHO AWaRe classification, making them preferred first-line options from an antimicrobial stewardship perspective [4]. Clarithromycin's propensity to select for resistant isolates, particularly compared to other macrolides like azithromycin, is an important ecological consideration [3].
  • The Role of Combination Therapy: For severe infections like CAP, guidelines often recommend combination therapy. A beta-lactam (like amoxicillin) is frequently paired with a macrolide (like clarithromycin) to ensure coverage against atypical pathogens [7]. Research into novel combinations, such as dual beta-lactams, is also ongoing for resistant organisms [10].
  • The Critical Nature of Drug Interactions: Clarithromycin's role as a strong CYP3A4 inhibitor makes its drug interaction profile a major differentiator from amoxicillin [2] [8]. This is a crucial factor for clinical trial design and patient safety monitoring in populations taking multiple medications.

References

Comparative Analysis of Antibiotic Cross-Reactivity and Adverse Events

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key data on antibiotic adverse drug reactions (ADRs) and cross-reactivity, primarily between penicillins and cephalosporins.

Antibiotic Class / Drug Reported ADR Rate / Key Finding Cross-Reactivity with Penicillin Key References & Notes
Fluoroquinolones Highest reported ADR rate (29.3%) among antibiotic classes; 4x higher odds of neurological events [1]. Information not covered in search results. Study based on regional pharmacovigilance data [1].
Penicillins Second highest reported ADR rate (23.4%) [1]. Self-cross-reactivity within class. "Flucloxacillin" studied, but not "Fuzlocillin" specifically [2].
Cephalosporins Third highest reported ADR rate (21%) [1]. True cross-reactivity is much lower than historically reported; recent studies suggest it may be close to 0% with cefazolin [3]. Historical 10% figure is debunked; based on contaminated early drug batches [3].
Cefazolin (1st Gen Cephalosporin) Information not covered in search results. Extremely rare ( <1%); specific to its unique side chains, not the core beta-lactam ring [3]. Preferred for surgical prophylaxis; distinct chemical structure explains low cross-reactivity [3].

Experimental Protocols for Cross-Reactivity Assessment

For researchers investigating antibiotic hypersensitivity, the following clinical diagnostic pathway is used to confirm or rule out true allergies.

G A Patient with Reported Penicillin Allergy B Clinical Risk Stratification (see Table 1) A->B C Skin Testing (ST) • Skin Prick Test (SPT) • Intradermal Test (IDT) B->C Moderate Risk D Oral Drug Provocation Testing (DPT) B->D Low Risk C->D ST Negative E Hypersensitivity Confirmed C->E ST Positive D->E Reaction Occurs F No Hypersensitivity Confirmed D->F No Reaction

The diagnostic process involves these key methodological steps [2] [3]:

  • Skin Testing (ST): This is the initial in-vivo test for patients stratified as moderate risk.

    • Skin Prick Test (SPT): A small amount of the antibiotic allergen is introduced into the skin's surface. A wheal-and-flare response indicates a positive result.
    • Intradermal Test (IDT): If the SPT is negative, a small volume of the allergen is injected intradermally. This is more sensitive than SPT. Note: The negative predictive value of intradermal testing is higher for immediate hypersensitivity (86%) than for non-immediate reactions (67%) [2].
  • Oral Drug Provocation Testing (DPT): This is considered the diagnostic criterion standard [2].

    • Procedure: The suspected antibiotic is administered orally in gradually increasing doses under medical supervision.
    • Application: It is used for low-risk patients directly or for moderate/high-risk patients who have tested negative on skin tests.

Key Implications for Clinical Practice and Research

The data indicates that a reported penicillin allergy should not automatically preclude the use of cephalosporins, especially cefazolin. The following risk stratification tool can guide preoperative antibiotic selection in patients reporting a penicillin allergy [3]:

Risk Category Reported Index Reaction to Penicillin Recommended Antibiotic for Prophylaxis
Low Risk Side effects (e.g., GI upset, headache), unknown reaction, remote rash (>5 years ago) Cefazolin
Moderate Risk History of anaphylaxis, angioedema, difficulty breathing, recent urticaria (<5 years ago) Refer for allergy testing; use clindamycin/vancomycin if not tested.
High Risk Severe reactions like Stevens-Johnson Syndrome, toxic epidermal necrolysis, multiorgan involvement Clindamycin or vancomycin

References

Experimental Data and Performance Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental findings for Azlocillin against Borrelia burgdorferi from a 2020 study, which can be used as a benchmark for comparison [1].

Organism & Phase Antibiotic Key Efficacy Findings Minimum Concentration for Noted Effect
B. burgdorferi (Log phase) Azlocillin Complete (100%) eradication of culture [1]. 2.5 μg/mL [1]
B. burgdorferi (Stationary phase/Persisters) Azlocillin Complete (100%) eradication of persister cells [1]. 20 μg/mL [1]
B. burgdorferi (Doxycycline-tolerant persisters) Azlocillin ~99% elimination of doxycycline-tolerant persisters from both log and stationary phase cultures [1]. 20 μg/mL [1]
B. burgdorferi (Log phase) Cefotaxime (Comparator) Complete (100%) eradication of culture [1]. 40 μg/mL [1]
B. burgdorferi (Stationary phase/Persisters) Cefotaxime (Comparator) ~80% killing of persister cells [1]. 80 μg/mL [1]
B. burgdorferi (All phases) Doxycycline (Comparator) Incomplete killing; a significant population of drug-tolerant persisters remained even at high concentrations [1]. 80 μg/mL (ineffective) [1]

Detailed Experimental Protocols

The experimental data for Azlocillin was generated using the following methodologies, which can be adapted for confirmatory testing of similar compounds [1].

  • In vitro Efficacy Assay (Colony Forming Unit - CFU)

    • Purpose: To quantitatively determine the bactericidal activity of the drug candidate against both growing (log phase) and dormant (stationary phase) bacterial cultures.
    • Procedure:
      • Culture Preparation: Grow B. burgdorferi in BSK-II medium to the late log phase (approximately 10^8 cells/mL) or stationary phase (7-10 days old).
      • Drug Exposure: Incubate the cultures with a range of drug concentrations (e.g., Azlocillin from 2.5 to 80 μg/mL). Include controls like doxycycline and mitomycin C.
      • Viability Assessment: After a set incubation period, serially dilute the cultures and plate them on semi-solid BSK-II agarose medium.
      • Quantification: Incubate the plates for 2-3 weeks and count the resulting colonies to calculate the number of viable cells (CFU/mL).
  • Drug-Tolerant Persister Assay

    • Purpose: To evaluate the drug's ability to kill bacteria that have survived an initial antibiotic treatment.
    • Procedure:
      • Persister Generation: First, treat log or stationary phase B. burgdorferi cultures with doxycycline at human maximum drug concentration (Cmax) levels (e.g., 2.5-5.0 μg/mL) for several days.
      • Challenge with Test Drug: Harvest the surviving, doxycycline-tolerant cells and re-treat them with the test drug (e.g., Azlocillin).
      • Assessment: Use the CFU method described above to determine the reduction in the persister population.

The following workflow diagram illustrates the multi-stage process for evaluating a drug candidate's efficacy, from initial culture preparation to final data analysis.

G A Culture B. burgdorferi B Prepare Log Phase and Stationary Phase Samples A->B C Treat with Antibiotic Serial Dilutions B->C D Plate on Semi-solid Medium for CFU Count C->D E Incubate for 2-3 Weeks D->E F Analyze Colonies and Calculate Efficacy E->F

Interpretation and Application Guide

When comparing Fuzlocillin to Azlocillin and other alternatives, the provided data and protocols suggest focusing on several key performance aspects.

  • Potency: Note the concentration required for complete eradication. Azlocillin was effective at 2.5 μg/mL against log-phase cultures, showing high potency [1].
  • Efficacy against Persisters: A critical differentiator is a drug's performance against dormant, stationary-phase cells. Azlocillin achieved 100% killing of these persisters, whereas Cefotaxime and Doxycycline did not [1].
  • Ability to Overcome Preexisting Tolerance: The persister assay demonstrates a drug's potential to treat chronic or relapsing infections where first-line antibiotics have failed [1].

Suggestions for Further Information

To build a more comprehensive comparison guide for Fuzlocillin, I suggest the following steps:

  • Verify the Compound Name: The term "Fuzlocillin" does not appear in the scientific literature. It is highly probable that it is a spelling variant or a very specific derivative of Azlocillin. Confirming the precise International Nonproprietary Name (INN) is crucial for accurate research.
  • Search for Head-to-Head Studies: Look for publications that directly compare Azlocillin with other penicillin derivatives or second-line antibiotics using identical methodologies [2] [3].
  • Investigate Broader Testing Platforms: Explore the performance characteristics of modern, rapid phenotypic systems like the Selux DX or BACTEC MGIT 960, as these platforms can provide standardized, comparable data on minimum inhibitory concentrations (MICs) and turnaround times [2] [3].

References

Fuzlocillin spectrum comparison broad-spectrum antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Common Broad-Spectrum Antibiotics

The table below summarizes key broad-spectrum antibiotics, their mechanisms of action, and common clinical applications based on the search results [1] [2] [3].

Antibiotic Class / Name Mechanism of Action Spectrum of Coverage & Clinical Applications

| Penicillin Combinations (e.g., Amoxicillin-Clavulanate) | • Amoxicillin: Binds to Penicillin-Binding Proteins (PBPs), inhibiting bacterial cell wall synthesis. • Clavulanic Acid: Irreversibly binds and inhibits β-lactamase enzymes, protecting amoxicillin from degradation [2] [4]. | Gram-positive & Gram-negative, including β-lactamase-producing strains of Haemophilus influenzae, Moraxella catarrhalis, and Escherichia coli. Also effective against methicillin-sensitive Staphylococcus aureus (MSSA) [2].

Clinical Uses: Community-acquired pneumonia, acute bacterial rhinosinusitis, skin and soft tissue infections, bite wounds [2]. | | Fluoroquinolones (e.g., Prulifloxacin, Delafloxacin) | Inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This disrupts bacterial DNA synthesis and leads to cell death [3]. | Broad-spectrum activity against many Gram-positive and Gram-negative bacteria [3].

Clinical Uses: Respiratory tract infections, urinary tract infections, acute bacterial skin and skin structure infections [3]. | | General Broad-Spectrum | Acts on two major bacterial groups: Gram-positive and Gram-negative bacteria [1]. | Used for empiric therapy when the causative bacteria is unknown, or when an infection with multiple types of bacteria is suspected [1]. |

Experimental Design for Antibiotic Comparison

For a comparative guide aimed at researchers, the following core methodologies are essential for generating robust, reproducible data. You would apply this framework to compare Fuzlocillin against other antibiotics once the specific data is located.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the gold standard for quantifying in vitro antibiotic potency [2].

  • Core Protocol: Use broth microdilution methods as per guidelines from CLSI (Clinical and Laboratory Standards Institute) or EUCAST (European Committee on Antimicrobial Susceptibility Testing).
  • Procedure:
    • Prepare serial two-fold dilutions of the antibiotics (Fuzlocillin and comparators) in a suitable broth medium.
    • Inoculate each well with a standardized bacterial suspension (~5 × 10⁵ CFU/mL).
    • Incubate the plates at 35±2°C for 16-20 hours.
    • The MIC is recorded as the lowest concentration of antibiotic that completely inhibits visible growth of the organism.
Time-Kill Kinetics Assay

This assay evaluates the rate and extent of bactericidal activity over time.

  • Core Protocol: A time-kill kinetics study assesses whether an antibiotic is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
  • Procedure:
    • Expose a high-density bacterial culture (e.g., ~10⁶ CFU/mL) to the antibiotic at concentrations such as 1x, 2x, and 4x the predetermined MIC.
    • Take samples at predetermined time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours).
    • Serially dilute the samples, plate them on agar, and incubate to count viable colonies (CFU/mL).
    • A ≥3-log₁₀ reduction in CFU/mL from the starting inoculum at a specific time point indicates bactericidal activity.

The following diagram illustrates the logical workflow for the core experiments described above:

Suggestions for Locating Fuzlocillin Data

To find the specialized information you need, I suggest the following steps:

  • Refine Your Search: Use precise terms like "Fuzlocillin MIC", "Fuzlocillin antibacterial spectrum", or its chemical name "Fuzlocillin molecular structure" in specialized databases.
  • Consult Specialized Databases: Search in-depth pharmacological and scientific repositories such as PubMed, Google Scholar, SciFinder, or the National Center for Biotechnology Information (NCBI). These sources are more likely to contain primary research articles on less common drugs.
  • Review Older Literature: Given that Fuzlocillin is a penicillin derivative, foundational research on it may be found in scientific literature from the 1970s-1990s.

References

Fuzlocillin clinical trial validation results

Author: Smolecule Technical Support Team. Date: February 2026

Flucloxacillin Pharmacodynamic (PD) Targets

The following table summarizes key efficacy targets for Flucloxacillin against different bacteria, identified in a 2022 preclinical study. These values represent the percentage of time the free drug concentration must remain above the Minimum Inhibitory Concentration (%fT>MIC) to achieve specific effects in a murine infection model [1].

Bacterial Species PD Target (for 1-log reduction) PD Target (for 2-log reduction)
S. aureus (Methicillin-susceptible) 15% fT>0.25xMIC (median) 20% fT>0.25xMIC (median)
S. pyogenes 10% fT>MIC 11% fT>MIC
S. agalactiae 22% fT>0.25xMIC Not achieved

Experimental Data and Protocols

Here are the methodologies from key studies that generated the data above.

Pharmacodynamics in a Neutropenic Murine Thigh Infection Model [1]

This study aimed to determine the pharmacokinetic/pharmacodynamic (PK/PD) index and target value for Flucloxacillin efficacy.

  • In Vivo Model: Neutropenic mice were infected with specific bacterial isolates in the thigh muscle.
  • Dosing Regimen:
    • Dose-Fractionation Study: Different total doses of Flucloxacillin were administered in varying intervals to identify the PK/PD index (e.g., %fT>MIC vs. fAUC/MIC) best linked with efficacy.
    • Dose-Response Analysis: Mice received different dose levels to establish the exposure-response relationship.
  • Data Analysis: A population PK model and a sigmoid maximum effect (Emax) model were used to analyze the data. The PK/PD index (%fT>MIC) correlating with static, 1-log kill, and 2-log kill effects was calculated for each bacterial isolate.
Clinical Trial: Flucloxacillin Monotherapy vs. Dual Therapy for Cellulitis [2]

This is a study protocol for a randomized controlled trial, not a completed clinical trial with results.

  • Objective: To establish if Flucloxacillin alone is non-inferior to the combination of Flucloxacillin and Phenoxymethylpenicillin for outpatient treatment of cellulitis.
  • Design: Multicenter, randomized, double-blind, placebo-controlled trial.
  • Participants: Adults presenting to the emergency department with uncomplicated cellulitis.
  • Interventions:
    • Intervention Group: Flucloxacillin (500 mg, four times daily) and a placebo.
    • Control Group: Flucloxacillin (500 mg, four times daily) and Phenoxymethylpenicillin (500 mg, four times daily).
  • Primary Outcome: The proportion of patients with a ≥50% reduction in the area of infection from enrolment to the end-of-treatment visit (7-10 days).
  • Status: The protocol was published in 2013; the final results of this specific trial do not appear in the current search results.

Visualizing the Workflow

The diagram below illustrates the core experimental workflow used in the murine pharmacodynamics study [1].

G Start Start: Establish Neutropenic Murine Thigh Infection Model A A. Dose-Fractionation Study (Vary dosing intervals) Start->A B B. Dose-Response Study (Vary total dose levels) Start->B C PK/PD Analysis (Correlate exposure with effect) A->C B->C D Modeling (Sigmoid Emax Model) C->D Result Outcome: Determine PK/PD Index and Target Value (%fT > MIC) D->Result

How to Proceed Further

Since the data for "Fuzlocillin" itself is unavailable, you might consider these steps:

  • Verify the Compound Name: Double-check the spelling and nomenclature of "Fuzlocillin" in your source materials. It may be an investigational compound with limited public data.
  • Search Clinical Trial Registries: Look for the compound on official registries like ClinicalTrials.gov or the EU Clinical Trials Register, which may contain protocol summaries and sometimes results.
  • Consult Scientific Literature: A comprehensive search on academic databases (e.g., PubMed, Scopus) using the precise drug name and "clinical trial" as keywords may yield relevant publications.

References

×

XLogP3

0.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

570.15328298 g/mol

Monoisotopic Mass

570.15328298 g/mol

Heavy Atom Count

40

UNII

J6UQP7JHOT

Related CAS

66327-51-3 (Parent)
61835-48-1 (mono-hydrochloride salt)

Dates

Last modified: 08-08-2024

Explore Compound Types